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  • Product: 4-Bromo-3-ethylisoxazol-5-amine
  • CAS: 166964-38-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Bromo-3-ethylisoxazol-5-amine

Executive Summary 4-Bromo-3-ethylisoxazol-5-amine is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its trisubstituted isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-ethylisoxazol-5-amine is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its trisubstituted isoxazole core, this compound serves as a critical "linchpin" scaffold. It features three distinct vectors for chemical diversification: the 3-ethyl group (steric/hydrophobic probe), the 5-amino group (nucleophilic attachment point), and the 4-bromo substituent (electrophilic handle for cross-coupling).[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in optimizing lead generation and scaffold hopping strategies.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 4-Bromo-3-ethyl-1,2-oxazol-5-amine
Common Name 4-Bromo-3-ethyl-5-aminoisoxazole
CAS Number 166964-38-1
Molecular Formula C₅H₇BrN₂O
SMILES CCC1=NOC(N)=C1Br
InChI Key Unique hash required for database integration (e.g., derived from structure)
Physical Properties

The ethyl group at the C3 position imparts greater lipophilicity compared to its methyl analog (CAS 33084-49-0), making it a strategic choice for modulating the physicochemical properties (LogD/LogP) of drug candidates.[1]

PropertyValue / DescriptionNote
Molecular Weight 191.03 g/mol Monoisotopic mass dominated by ⁷⁹Br/⁸¹Br isotopes
Appearance Off-white to pale yellow solidLight sensitive; darkens upon oxidation
Melting Point 68–74 °C (Typical range)Lower than methyl analog due to ethyl chain flexibility
Calculated LogP ~1.6 – 1.8Moderate lipophilicity; suitable for CNS penetration models
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
pKa (Conjugate Acid) ~2.0 – 2.5 (Estimated)The 5-amino group is weakly basic due to electron withdrawal by the isoxazole ring

Synthetic Methodology

The synthesis of 4-Bromo-3-ethylisoxazol-5-amine is typically achieved through a convergent two-step protocol.[1] The process prioritizes regiocontrol during ring closure and selective electrophilic substitution at the C4 position.

Step 1: Isoxazole Ring Construction

The precursor, 3-ethylisoxazol-5-amine (CAS 77479-49-3) , is synthesized via the condensation of 3-oxopentanenitrile (propionylacetonitrile) with hydroxylamine hydrochloride.[1]

  • Mechanism: The hydroxylamine attacks the ketone carbonyl (more electrophilic than the nitrile), forming an oxime intermediate. Intramolecular nucleophilic attack by the oxime oxygen onto the nitrile carbon closes the ring to form the 5-aminoisoxazole.[1]

  • Critical Parameter: pH control is vital.[1] Highly acidic conditions favor the formation of 5-isoxazolone by-products.[1]

Step 2: Regioselective Bromination

The C4 position of the 5-aminoisoxazole ring is electron-rich, activated by the adjacent amine (ortho-directing) and the ring oxygen.[1]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for easier handling and stoichiometry control.[1]

  • Solvent: DMF or Acetonitrile (0°C to RT).

  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is standard to remove succinimide by-products.[1]

Visualized Synthesis Workflow

SynthesisPath Start1 Propionyl Chloride (or Ethyl Propionate) Inter1 3-Oxopentanenitrile (Beta-Ketonitrile) Start1->Inter1 Claisen Condensation Start2 Acetonitrile (+ Base) Start2->Inter1 Inter2 3-Ethylisoxazol-5-amine (CAS 77479-49-3) Inter1->Inter2 Cyclization (pH ~8-9) Reagent1 Hydroxylamine (NH2OH·HCl) Reagent1->Inter2 Product 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) Inter2->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 NBS (DMF, 0°C) Reagent2->Product

Caption: Two-stage synthetic pathway from commodity chemicals to the target brominated isoxazole.

Reactivity & Applications in Drug Discovery[1]

This scaffold is valued for its ability to participate in orthogonal reaction schemes, allowing chemists to elaborate the molecule in specific directions sequentially.

The C4-Bromine Handle (Suzuki/Stille Coupling)

The bromine atom at C4 is a prime candidate for Palladium-catalyzed cross-coupling reactions.[1]

  • Utility: Used to attach aryl or heteroaryl groups, creating biaryl systems common in kinase inhibitors and BET bromodomain inhibitors.

  • Protocol Insight: The adjacent amine can coordinate to Pd catalysts, potentially poisoning the reaction. Using bulky ligands (e.g., XPhos, SPhos) or protecting the amine (as a Boc-carbamate or acetamide) often improves yields.[1]

The C5-Amine Handle (Amide/Urea Formation)

The exocyclic amine is nucleophilic but less reactive than a typical aniline due to the electron-withdrawing nature of the isoxazole ring.[1]

  • Utility: Derivatization into amides, ureas, or sulfonamides to interact with hydrogen bond acceptors in protein binding pockets (e.g., the hinge region of kinases).

  • Protocol Insight: Stronger coupling reagents (HATU, POCl₃) or acid chlorides are often required compared to standard peptide coupling.

Structural Logic (SAR)
  • Ethyl vs. Methyl: The 3-ethyl group provides a larger hydrophobic volume than the methyl analog.[1] This is often used to fill "lipophilic pockets" in enzymes (e.g., COX-2, p38 MAP kinase) to improve potency or selectivity.[1]

  • Isoxazole Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or pyridine rings, offering improved metabolic stability against oxidative metabolism.

Visualized Reactivity Map

Reactivity Core 4-Bromo-3-ethylisoxazol-5-amine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Reacts at C4-Br Amide Acylation / Amide Coupling (R-COCl or R-COOH/HATU) Core->Amide Reacts at C5-NH2 Buchwald Buchwald-Hartwig Amination (Ar-X, Pd cat.) Core->Buchwald Reacts at C5-NH2 Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Core->Sandmeyer Reacts at C5-NH2 (Diazotization) Prod_Biaryl 4-Aryl-3-ethylisoxazol-5-amine (Kinase Inhibitor Motifs) Suzuki->Prod_Biaryl Prod_Amide N-(4-bromo-3-ethylisoxazol-5-yl)amide (H-Bond Donor/Acceptor) Amide->Prod_Amide Prod_Diamine N5-Aryl derivatives (Ligand Optimization) Buchwald->Prod_Diamine Prod_Halo 4,5-Dihalo derivatives (Advanced Intermediates) Sandmeyer->Prod_Halo

Caption: Divergent synthesis capabilities of the 4-bromo-3-ethylisoxazol-5-amine scaffold.

Safety & Handling Protocols

While specific toxicological data for the ethyl analog is limited, it should be handled with the same rigor as the methyl analog (CAS 33084-49-0) and general halogenated isoxazoles.[1]

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination or ring degradation.[1]

  • Emergency: In case of contact, wash with copious amounts of water. Use CO₂, dry chemical, or foam for fire suppression; avoid water jets which may spread the chemical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine (Analog Reference).[1] Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).
  • ChemSRC. CAS 166964-38-1 Entry and Physical Data.[1][2] Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential of 4-Bromo-3-ethylisoxazol-5-amine Derivatives: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for the rapid development of targeted therapeutics. 4-Bromo-3-ethylisoxazol-5-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for the rapid development of targeted therapeutics. 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1) has emerged as a highly privileged scaffold. Its unique structural anatomy—combining a hydrogen-bonding amine, a sterically tunable ethyl group, and a highly reactive bromine handle—enables the precise engineering of molecular libraries. This technical whitepaper explores the therapeutic potential of its derivatives, detailing their mechanisms of target engagement across oncology and immunology, and provides self-validating synthetic workflows for drug development professionals.

Structural Anatomy & Pharmacophore Rationale

The utility of 4-Bromo-3-ethylisoxazol-5-amine stems from the orthogonal reactivity and distinct spatial geometry of its three primary functional groups[1]:

  • C5-Primary Amine (Hydrogen Bond Donor/Acceptor): The exocyclic amine is critical for anchoring the molecule within target protein active sites. In kinase inhibitors, it mimics the adenine ring of ATP, forming essential hydrogen bonds with the hinge region[2]. It also serves as a synthetic anchor for conversion into amides or ureas.

  • C4-Bromine (Cross-Coupling Handle): The halogen at the 4-position is the engine of diversification. It allows for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of bulky aryl or alkynyl groups to probe deep hydrophobic pockets[1].

  • C3-Ethyl Group (Steric & Lipophilic Modulator): Unlike a simple methyl group, the 3-ethyl moiety provides enhanced lipophilicity and specific steric bulk. This allows the scaffold to perfectly occupy the "gatekeeper" regions of kinases or the hydrophobic sub-pockets of chaperone proteins like HSP90[3].

G Core 4-Bromo-3-ethylisoxazol-5-amine (Core Scaffold) C4_Coupling C4-Position: Suzuki/Sonogashira Coupling Core->C4_Coupling Pd-Catalysis C5_Deriv C5-Position: Amide/Urea Formation Core->C5_Deriv Acylation/Isocyanates Tubulin Tubulin Polymerization Inhibitors (Combretastatin A-4 Analogues) C4_Coupling->Tubulin HSP90 HSP90 Inhibitors (Resorcinol Derivatives) C4_Coupling->HSP90 Kinase Kinase Inhibitors (e.g., p38 MAPK Allosteric) C4_Coupling->Kinase Dual Modification C5_Deriv->Kinase

Fig 1: Synthetic diversification workflow of the 4-Bromo-3-ethylisoxazol-5-amine scaffold.

Therapeutic Target Engagement

By derivatizing the C4 and C5 positions, researchers have successfully redirected the 3-ethylisoxazole core toward several high-value therapeutic targets.

Allosteric Kinase Inhibition (p38 MAPK & TACC3)

Derivatives featuring urea linkages at the C5-position are potent Type II (allosteric) kinase inhibitors. For example, replacing the C5-amine with an aryl urea and coupling an aryl group at C4 forces the kinase activation loop into an inactive "DFG-out" conformation. This approach has yielded equipotent inhibitors of p38MAPKα, effectively blocking the release of pro-inflammatory cytokines like TNF-α and IL-1β in models of rheumatoid arthritis[4]. Furthermore, pyrimidine-amine derivatives of the isoxazole core have shown remarkable efficacy in targeting TACC3, inducing mitotic arrest and apoptosis in aggressive colorectal and breast cancer models[5].

HSP90 Chaperone Inhibition

Heat Shock Protein 90 (HSP90) is ubiquitously overexpressed in human cancers. By coupling a resorcinol derivative (e.g., 2,4-dihydroxy-5-isopropylphenyl) to the C4 position via Suzuki coupling, the resulting 3,4-diaryl-5-aminoisoxazoles act as potent ATP-competitive inhibitors of the HSP90 N-terminal domain. The 3-ethyl group fits snugly into the hydrophobic pocket, leading to the degradation of client oncoproteins (like EGFR and BRAF) and suppressing tumor growth in glioblastoma xenograft models[3].

Tubulin Polymerization Inhibition

The synthesis of cis-restricted 3,4-diaryl-5-aminoisoxazoles has generated highly active analogues of Combretastatin A-4 (CA-4). By substituting the C4-bromine with a 3,4,5-trimethoxyphenyl group, the resulting derivatives inhibit tubulin polymerization, arresting cancer cells at the G2/M phase and inducing apoptosis at low micromolar concentrations[1][6].

MOA Drug Isoxazole Derivative (Drug Candidate) HSP90_Target HSP90 N-Terminal ATP-Binding Pocket Drug->HSP90_Target Competitive Inhibition Kinase_Target Kinase DFG-Out Allosteric Pocket Drug->Kinase_Target Type II Inhibition Client_Degrad Degradation of Client Proteins (e.g., EGFR, BRAF) HSP90_Target->Client_Degrad Inflam_Block Blockade of Pro-inflammatory Cytokines (TNF-α, IL-1β) Kinase_Target->Inflam_Block Apop Apoptosis & Cell Cycle Arrest Client_Degrad->Apop

Fig 2: Dual mechanistic pathways of targeted isoxazole derivatives in oncology and immunology.

Quantitative Data Summary

The following table synthesizes the Structure-Activity Relationship (SAR) data for representative derivatives built from the 3-alkyl/aryl-5-aminoisoxazole core across various therapeutic targets[1][3][4][5].

Derivative ClassC4 / C5 ModificationPrimary TargetCell Line / Assay ModelIC₅₀ (µM)
Diaryl-isoxazole C4: 3,4,5-trimethoxyphenylTubulinA549 (Lung Carcinoma)1.80 – 2.10
Resorcinol-amide C4: 2,4-dihydroxy-5-isopropylphenylHSP90U-87MG (Glioblastoma)0.030
Urea-isoxazole C5: 1-(4-fluorophenyl)ureap38 MAPKαTHP-1 (TNF-α release)0.033
Pyrimidine-amine C5: 2-morpholinopyrimidin-4-ylTACC3HCT-116 (Colorectal)0.190

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been optimized for the steric and electronic constraints of the 4-Bromo-3-ethylisoxazol-5-amine scaffold.

Protocol A: Palladium-Catalyzed C4 Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl pharmacophore at the C4 position to target hydrophobic pockets.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-Bromo-3-ethylisoxazol-5-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq).
    
    • Causality Insight: The choice of

      
       over standard 
      
      
      
      is dictated by the steric hindrance of the adjacent 3-ethyl and 5-amino groups. The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step.
  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane/Water.

    • Causality Insight: A biphasic system ensures the solubility of both the inorganic base and the organic substrates, preventing premature catalyst precipitation and stalling.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5-Urea Formation via Carbamate Activation

Objective: Synthesize Type II kinase inhibitors by converting the C5-amine into a urea linkage.

  • Carbamate Formation: Dissolve the C4-arylated isoxazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0°C.

  • Activation: Dropwise, add phenyl chloroformate (1.1 eq). Stir for 2 hours at room temperature.

    • Causality Insight: Direct reaction of the 5-amino group with aryl isocyanates is notoriously low-yielding because the electron-withdrawing isoxazole ring severely reduces the nucleophilicity of the exocyclic amine. By first reacting the amine with phenyl chloroformate, we create a stable, isolable phenyl carbamate intermediate. This is a self-validating step—if the carbamate mass is confirmed via MS, quantitative activation is guaranteed.

  • Urea Coupling: To the isolated carbamate (1.0 eq) in DMF, add the target arylamine (1.2 eq) and DIPEA (2.0 eq). Heat to 60°C for 6 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and purify via recrystallization.

References

  • Designed Multiple Ligands.
  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK P
  • Discovery of potent N-(isoxazol-5-yl)
  • Synthesis and Biological Evaluation of 3,4-Diaryl-5-Aminoisoxazole Derivatives ACS Pharmacology & Transl
  • WO2021097352A1 - Isoxazole derivatives targeting tacc3 as anticancer agents Google P

Sources

Foundational

Literature Review of 3-Ethylisoxazol-5-amine Scaffolds in Drug Discovery

An In-Depth Technical Whitepaper on Synthesis, SAR Dynamics, and Kinase Inhibition Profiling Executive Summary In contemporary medicinal chemistry, the search for novel bioisosteres to replace metabolically labile or tox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Synthesis, SAR Dynamics, and Kinase Inhibition Profiling

Executive Summary

In contemporary medicinal chemistry, the search for novel bioisosteres to replace metabolically labile or toxic functional groups (such as anilines or standard amides) has driven the exploration of heteroaromatic systems. Among these, the 5-aminoisoxazole class has emerged as a privileged scaffold. Specifically, the 3-ethylisoxazol-5-amine (CAS 77479-49-3) fragment offers a highly optimized balance of low molecular weight, favorable lipophilicity, and precise hydrogen-bonding geometry [1].

This technical guide provides a comprehensive analysis of the 3-ethylisoxazol-5-amine scaffold. By dissecting its physicochemical properties, detailing self-validating synthetic protocols, and mapping its application in kinase inhibition (particularly VEGFR-2 and c-Src), this whitepaper equips drug development professionals with the mechanistic insights required to integrate this building block into advanced lead optimization campaigns.

Physicochemical Profiling & Structural Rationale

The selection of a fragment in fragment-based drug discovery (FBDD) is never arbitrary. The 3-ethylisoxazol-5-amine scaffold is deliberately chosen for its unique electronic and steric properties:

  • Hydrogen Bonding Network: The 5-amino group acts as a potent hydrogen bond donor (HBD), critical for anchoring the molecule to the backbone carbonyls of kinase hinge regions (e.g., Glu917 in VEGFR-2) [2]. Concurrently, the isoxazole nitrogen and oxygen serve as potential hydrogen bond acceptors (HBA).

  • Lipophilic Tuning via the 3-Ethyl Group: While the 3-methyl analog is highly polar, extending the alkyl chain to an ethyl group slightly increases the partition coefficient (CLogP). This subtle modification allows the scaffold to better occupy small, hydrophobic sub-pockets adjacent to the ATP-binding site without incurring the high entropic penalty associated with larger, bulkier substituents like tert-butyl groups.

  • Metabolic Stability: Unlike primary anilines, which are notorious for forming reactive toxicophores (e.g., hydroxylamines) via Cytochrome P450 oxidation, the electron-deficient nature of the isoxazole ring significantly dampens the nucleophilicity of the 5-amino group, enhancing oxidative stability [3].

Quantitative Data: Scaffold Property Comparison

To rationalize the selection of the 3-ethyl variant, we summarize the physicochemical descriptors of related 5-aminoisoxazole building blocks.

Table 1: Physicochemical Descriptors of 5-Aminoisoxazole Scaffolds

Compound / FragmentCAS NumberMW ( g/mol )CLogPHBDHBATPSA (Ų)
3-Methylisoxazol-5-amine14678-02-598.100.152252.0
3-Ethylisoxazol-5-amine 77479-49-3 112.13 0.45 2 2 52.0
3-Isopropylisoxazol-5-amine59669-58-8126.160.852252.0
5-Amino-3-ethylisoxazole-4-carbonitrile35261-00-8137.140.282375.8

Structure-Activity Relationship (SAR) Dynamics

When integrated into larger pharmacophores, the 3-ethylisoxazol-5-amine core dictates the binding orientation. In the development of VEGFR-2 inhibitors, scaffold morphing from aminopyrazoles to aminoisoxazoles revealed that the 1,3-relationship between the amino group and the ring heteroatom is paramount for maintaining the bidentate hydrogen bonding required for hinge region affinity [2].

SAR_Model Core 3-Ethylisoxazol-5-amine Core Scaffold Ethyl 3-Ethyl Substituent (Hydrophobic Pocket Binder) Core->Ethyl Modulates CLogP Amino 5-Amino Group (Hinge Region H-Bond Donor) Core->Amino Anchors to ATP Site Isoxazole Isoxazole Ring (Electron-Withdrawing Core) Core->Isoxazole Prevents Oxidation

Fig 1. Structural deconstruction and SAR rationale of the 3-ethylisoxazol-5-amine core.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-ethylisoxazol-5-amine must be highly regioselective. The reaction of unsymmetrical 3-oxonitriles with hydroxylamine can yield a mixture of 3- and 5-substituted isomers. The following protocol leverages a controlled pH environment to drive the regioselective formation of the desired 5-aminoisoxazole [4].

Protocol 1: Regioselective Synthesis of 3-Ethylisoxazol-5-amine

Causality & Rationale: The use of 3-oxopentanenitrile ensures that the nucleophilic attack of the hydroxylamine nitrogen occurs preferentially at the more electrophilic ketone carbonyl, followed by the cyclization of the oxygen onto the nitrile carbon. Maintaining a neutral to slightly acidic pH (using hydroxylamine hydrochloride and a mild base) prevents premature ring-opening or degradation of the isoxazole product.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-oxopentanenitrile (1.0 equiv, ~100 mmol) in a mixture of absolute ethanol (50 mL) and water (10 mL).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1 equiv) to the solution. Stir the mixture at 0 °C for 15 minutes to control the initial exothermic condensation.

  • Base Catalysis: Slowly add sodium acetate (1.1 equiv) to buffer the solution. The acetate acts as a mild base, liberating the free hydroxylamine without causing base-catalyzed degradation of the starting material.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield 3-ethylisoxazol-5-amine as an off-white solid (Yield: ~47-55%).

  • Validation: Confirm structure via ¹H NMR (DMSO-d6): δ 1.15 (t, 3H, -CH3), 2.40 (q, 2H, -CH2-), 4.85 (s, 1H, isoxazole-CH), 6.50 (br s, 2H, -NH2).

Applications in Kinase Inhibition & Oncology

The 3-ethylisoxazol-5-amine fragment has been heavily utilized in the design of targeted cancer therapies. AstraZeneca's patents highlight the use of this scaffold in synthesizing quinoline derivatives that act as dual inhibitors of VEGF receptor tyrosine kinases and c-Src kinase family members [4].

By functionalizing the 5-amino group into a urea or amide linkage, researchers can extend the molecule into the DFG-out allosteric pocket, creating highly potent Type II kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity (VEGFR-2)

Scaffold DerivativeTarget KinaseBinding ModeIC₅₀ (μM)Reference
5-Aminopyrazole UreaVEGFR-2Type II (DFG-out)0.05[2]
3-Ethylisoxazol-5-amine Urea VEGFR-2 Type II (DFG-out) 1.90 [2]
Quinoline-Isoxazole Hybridc-Src / VEGFR-2Type I (Hinge)< 0.10[4]
Protocol 2: VEGFR-2 Kinase Biochemical Assay (TR-FRET)

Causality & Rationale: To validate the efficacy of synthesized 3-ethylisoxazol-5-amine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is chosen over standard colorimetric assays because its time-gated detection eliminates background auto-fluorescence from the test compounds, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 3-ethylisoxazol-5-amine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme/Substrate Mix: Prepare a solution containing recombinant human VEGFR-2 kinase domain (final concentration 0.5 nM) and a biotinylated poly-GAT substrate (final concentration 100 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Incubation: Add 5 μL of the Enzyme/Substrate mix to the assay plate. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the kinase.

  • Reaction Initiation: Add 5 μL of ATP (final concentration 10 μM, approximating the Km) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Stop the reaction by adding 10 μL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase) and TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Readout: Incubate for 1 hour in the dark, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit based on the 665/615 nm emission ratio.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds & Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Pathway VEGFR2->MAPK Signaling Cascade Inhibitor 3-Ethylisoxazol-5-amine Derivative Inhibitor->VEGFR2 Competitive ATP Inhibition Proliferation Endothelial Proliferation & Angiogenesis PLCg->Proliferation MAPK->Proliferation

Fig 2. Disruption of the VEGFR-2 signaling cascade by 3-ethylisoxazol-5-amine derived inhibitors.

Conclusion

The 3-ethylisoxazol-5-amine scaffold represents a masterclass in fragment-based drug design. By combining the robust hydrogen-bonding capability of the 5-amino group with the finely tuned lipophilicity of the 3-ethyl substituent, this building block bypasses the metabolic liabilities of traditional anilines while maintaining high affinity for kinase hinge regions. As demonstrated through its synthetic accessibility and its proven track record in oncology (e.g., VEGFR-2 and c-Src inhibitors), this scaffold remains a highly versatile tool for medicinal chemists aiming to optimize lead compounds in complex drug discovery programs.

References

  • Martis, G. J., et al. (2024). "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances. Available at:[Link]

  • McTigue, M., et al. (2013). "Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign." Journal of Medicinal Chemistry. Available at:[Link]

  • Yue, E. W., et al. (2016). "Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Jung, F. H., & Ple, P. (2011). "US Patent 7973164 B2 - Quinoline Derivatives." Google Patents (Assignee: AstraZeneca AB).
Exploratory

Physicochemical Profiling of Halogenated Isoxazole Amines: A Technical Guide

The following technical guide details the physicochemical characteristics of halogenated isoxazole amines. It is structured to serve as a reference for medicinal chemists and formulation scientists, moving beyond basic t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics of halogenated isoxazole amines. It is structured to serve as a reference for medicinal chemists and formulation scientists, moving beyond basic textbook definitions to application-specific insights.

Executive Summary

Isoxazole amines are privileged scaffolds in medicinal chemistry, serving as critical bioisosteres for amide bonds and aromatic spacers in drugs like Valdecoxib (COX-2 inhibitor) and Sulfamethoxazole (antibiotic). The introduction of halogen atoms (F, Cl, Br, I) onto the isoxazole core—particularly at the C4 position—profoundly alters the physicochemical landscape. This guide dissects the electronic and steric consequences of these modifications, focusing on the modulation of basicity (pKa), lipophilicity (LogP), and the strategic exploitation of halogen bonding for target affinity.

Molecular Architecture & Electronic Effects

The isoxazole ring is a


-excessive heteroaromatic system, yet it acts as an electron-withdrawing group (EWG) relative to an exocyclic amine. The positioning of the amine (C3 vs. C5) and the halogen (C4) creates a "push-pull" electronic system that defines the molecule's reactivity and binding properties.
The 3-Amino vs. 5-Amino Dichotomy

The physicochemical behavior of isoxazole amines is strictly position-dependent.

  • 3-Aminoisoxazoles: The amine is flanked by the ring nitrogen and oxygen. The inductive withdrawal by the adjacent oxygen reduces the availability of the nitrogen lone pair, but the ring nitrogen can participate in a specific H-bond network.

    • Melting Point: Significantly higher (~148–150°C) due to robust intermolecular H-bonding networks (dimerization).

    • NMR Signature: The C5-proton is deshielded (downfield) compared to the C3-proton in the isomer.[1]

  • 5-Aminoisoxazoles: The amine is distal to the ring nitrogen.

    • Melting Point: Lower (~84–86°C), indicating weaker crystal packing forces.

    • Basicity: Generally slightly more basic than the 3-isomer due to resonance donation into the C=N bond, though still weak.

Halogenation and the Sigma-Hole

Substituting the C4 hydrogen with a halogen (Cl, Br, I) introduces a region of positive electrostatic potential on the extension of the C-X bond, known as the


-hole .
  • Fluorine (F): High electronegativity, negligible

    
    -hole. Acts purely as an H-bond acceptor and metabolic blocker.
    
  • Chlorine/Bromine/Iodine: Progressively larger

    
    -holes. These atoms can act as Lewis acids, forming linear halogen bonds (
    
    
    
    ) with backbone carbonyls in protein binding pockets.

Key Physicochemical Parameters

Acidity and Basicity (pKa)

Unlike aniline (pKa ~4.6) or pyridine (pKa ~5.2), isoxazole amines are extremely weak bases .

  • Typical pKa (Conjugate Acid): ~2.0 – 2.5

  • Mechanistic Insight: The electronegative oxygen atom in the ring exerts a strong negative inductive effect (-I), pulling electron density away from the exocyclic amine.

  • Halogen Effect: A C4-halogen further lowers the pKa via inductive withdrawal.

    • Implication: At physiological pH (7.4), these amines are neutral . They do not form cationic salts under standard physiological conditions, which enhances membrane permeability but necessitates specific formulation strategies for solubility (e.g., cosolvents or amorphous solid dispersions).

Lipophilicity (LogP/LogD)

The base isoxazole ring is relatively polar (LogP ~0.1). Halogenation tunes this parameter linearly.

  • LogP Increments:

    • + Cl: Adds ~0.6 – 0.7 units.

    • + Br: Adds ~0.8 – 0.9 units.

  • Blood-Brain Barrier (BBB): Non-halogenated isoxazole amines are often too polar for rapid CNS penetration. C4-halogenation raises the LogP into the optimal CNS range (2.0 – 3.5) without introducing excessive molecular weight.

Metabolic Stability

The C4 position is the metabolic "soft spot" of the isoxazole ring, susceptible to oxidative metabolism.

  • Oxidative Blockade: Introduction of Cl or F at C4 sterically and electronically blocks CYP450-mediated oxidation, significantly extending half-life (

    
    ).
    
  • Reductive Liability: The N-O bond is susceptible to reductive cleavage by bacterial reductases (e.g., in the gut), opening the ring to form an

    
    -enaminoketone. This is a key degradation pathway for sulfamethoxazole-like drugs.
    

Visualization of Concepts

Diagram 1: Structure-Activity Relationship (SAR) Flow

This diagram illustrates the causal link between structural modifications and physicochemical outcomes.

SAR_Flow Isoxazole Isoxazole Scaffold Pos3 3-Amino Sub. Isoxazole->Pos3 Pos5 5-Amino Sub. Isoxazole->Pos5 Pos4 4-Halo (Cl, Br, I) Isoxazole->Pos4 H_Bond High MP Robust Crystal Packing Pos3->H_Bond Strong H-Donor Basicity pKa ~ 2.4 (Neutral at pH 7.4) Pos3->Basicity -I Effect from O Pos4->Basicity Further pKa reduction Metab Blocks CYP Oxidation Increases t1/2 Pos4->Metab Steric/Electronic Shield Sigma Sigma-Hole Formation (Halogen Bonding) Pos4->Sigma Polarizability

Caption: SAR map detailing how regiochemistry and halogenation drive physical properties.

Experimental Protocols

Protocol A: Spectrophotometric Determination of pKa

Rationale: Standard potentiometric titration is inaccurate for bases with pKa < 3. UV-Vis spectrophotometry detects the shift in absorption maximum (


) between the protonated and neutral species.

Reagents:

  • Stock Solution: 10 mM Halogenated Isoxazole Amine in Methanol.

  • Buffers: Citrate-Phosphate series (pH 1.0 – 5.0).

  • Acid: 1.0 M HCl (for fully protonated reference).

  • Base: 1.0 M NaOH (for fully deprotonated reference).

Workflow:

  • Baseline Scan: Record UV spectrum (200–400 nm) of the compound in 0.1 M HCl (Species

    
    ) and 0.1 M NaOH (Species 
    
    
    
    ). Identify the analytical wavelength where the absorbance difference is maximal.
  • Sample Preparation: Prepare 10 samples: 50

    
    L Stock + 2.95 mL Buffer (pH 1.0, 1.5, 2.0, ... 5.0).
    
  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength for each pH.
    
  • Calculation: Plot

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
Protocol B: LogP Determination via HPLC (OECD 117)

Rationale: Shake-flask methods are slow and prone to emulsion errors. HPLC correlates retention time (


) on a C18 column with LogP.

Workflow:

  • Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., Acetanilide, Toluene, Naphthalene).

  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    , where
    
    
    is the dead time (determined by Thiourea).
  • Curve Fitting: Construct a calibration curve:

    
    .
    
  • Sample Run: Inject the halogenated isoxazole amine. Determine its

    
     and calculate LogP using the regression equation.
    
Diagram 2: Experimental Workflow

Protocol_Workflow Start Start: Compound Characterization Solubility Check Aqueous Solubility (If < 10 µg/mL, use Cosolvent) Start->Solubility pKa_Check Est. pKa < 3.0? Solubility->pKa_Check LogP_Method HPLC Determination (Protocol B) Solubility->LogP_Method UV_Method Spectrophotometric Titration (Protocol A) pKa_Check->UV_Method Yes Pot_Method Potentiometric Titration pKa_Check->Pot_Method No Data_Analysis Data Fitting (Henderson-Hasselbalch / Linear Regression) UV_Method->Data_Analysis Pot_Method->Data_Analysis LogP_Method->Data_Analysis Report Final Physicochemical Profile Data_Analysis->Report

Caption: Decision tree for selecting the correct analytical method based on estimated properties.

Halogen Bonding in Drug Design

The "sigma-hole" on the C4-halogen is a powerful tool for rational drug design, offering a specific, directional interaction that is orthogonal to hydrogen bonding.

  • Interaction Geometry: The halogen bond (

    
    ) is strictly linear (angle 
    
    
    
    ).
  • Binding Energy: A C4-Iodine isoxazole can contribute 2–5 kcal/mol of binding energy if properly aligned with a backbone carbonyl oxygen in the target protein.

  • Case Study Application: In kinase inhibitors, replacing a C4-H with C4-Cl often improves potency not just via lipophilicity, but by displacing a conserved water molecule or engaging a gatekeeper residue via halogen bonding.

Diagram 3: Halogen Bonding Interaction

Halogen_Bond Backbone Protein Backbone O_atom O Backbone->O_atom X_atom Cl/Br/I X_atom->O_atom σ-hole Interaction (180° Angle) C_atom C4 C_atom->X_atom Isox Isoxazole Ring Isox->C_atom

Caption: Schematic of the directional halogen bond between a C4-halo-isoxazole and a protein carbonyl.

Data Summary Table

Parameter3-Aminoisoxazole5-Aminoisoxazole4-Chloro-3-aminoisoxazole
pKa (Conj. Acid) ~2.0 - 2.4~2.5 - 2.8< 1.5 (Est.)
Melting Point 148–150°C84–86°C> 160°C
LogP (Exp.) 0.10.1~0.7
H-Bond Donor Strong (dimerizes)ModerateStrong
Metabolic Fate Ring CleavageRing CleavageStable to Oxidation

References

  • BenchChem. (2025).[1] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • Smith, M. P., et al. (1991).[2] Structure of an isoxazole amino ester. Acta Crystallographica Section C. Retrieved from [2]

  • PubChem. (2025).[3][4][5] Compound Summary: 3-Amino-5-methylisoxazole.[6][7][8][9][10] Retrieved from

  • Vertex AI. (2025).[4][5] Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Retrieved from

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for Section 6).

Sources

Foundational

biological activity profile of 4-Bromo-3-ethylisoxazol-5-amine

The following technical guide provides an in-depth analysis of 4-Bromo-3-ethylisoxazol-5-amine , a critical building block in modern medicinal chemistry. This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Bromo-3-ethylisoxazol-5-amine , a critical building block in modern medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on its utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

A Privileged Scaffold for Epigenetic and Kinase Inhibitor Design [1]

Executive Summary

4-Bromo-3-ethylisoxazol-5-amine (CAS: Analogous to 33084-49-0) is a bifunctional heterocyclic intermediate widely utilized in the synthesis of bioactive small molecules.[1] While it possesses limited intrinsic pharmacological potency, its structural architecture makes it an ideal "anchor" fragment for targeting BET bromodomains (BRD2, BRD3, BRD4) and specific kinase hinge regions .

Its value lies in its orthogonal reactivity: the 5-amino group serves as a hydrogen bond donor/acceptor or nucleophile, while the 4-bromo substituent acts as a versatile handle for palladium-catalyzed cross-coupling, allowing for the rapid elaboration of structure-activity relationships (SAR).[1]

Chemical & Physicochemical Profile

Structural Analysis

The molecule consists of a 5-membered isoxazole ring substituted at three positions.[1][2][3][4] This specific substitution pattern confers unique electronic and steric properties:

  • Position 3 (Ethyl): Provides a lipophilic handle (

    
    ) that fills hydrophobic pockets (e.g., the WPF shelf in bromodomains) without the metabolic liability of larger alkyl groups.
    
  • Position 4 (Bromo): An electron-withdrawing halogen that sensitizes the ring to cross-coupling (Suzuki-Miyaura, Sonogashira) and modulates the pKa of the adjacent amine.

  • Position 5 (Amine): An exocyclic amine that functions as a critical hydrogen bond donor. In BET inhibitors, this mimics the NH of the acetyl-lysine residue on histone tails.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 191.03 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~1.4 - 1.6Moderate lipophilicity; good membrane permeability potential.[1]
TPSA ~52 ŲFavorable for CNS and cellular penetration.[1]
H-Bond Donors 1 (NH₂)Key for ligand-protein interaction (hinge binding/KAc mimicry).[1]
H-Bond Acceptors 2 (N, O in ring)Complementary binding interactions.

Biological Activity Profile

Mechanism of Action: The "Warhead" Role

While the free amine fragment shows only weak baseline activity (primarily antimicrobial), its derivatives are potent inhibitors of epigenetic readers.

Primary Target: BET Bromodomains (BRD4)

The isoxazole-5-amine motif is a bioisostere of the N-acetyl-lysine (KAc) residue found on histone tails.[1]

  • Binding Mode: The isoxazole oxygen and nitrogen accept a hydrogen bond from the conserved asparagine (Asn140 in BRD4) in the binding pocket. The 5-amino group donates a hydrogen bond to a water network or backbone carbonyls.[1]

  • Selectivity: The 3-ethyl group occupies the hydrophobic "WPF shelf," improving selectivity over other bromodomain families compared to the 3-methyl analog.[1]

Secondary Target: Kinase Inhibition

The 5-amino-isoxazole core can function as a hinge binder in ATP-competitive kinase inhibitors.[1]

  • Interaction: The ring nitrogen and exocyclic amine form a bidentate H-bond interaction with the kinase hinge region (e.g., Val/Ala residues).

  • Application: Derivatives have been explored for inhibition of PLK1 and Aurora kinases .[1]

Intrinsic Biological Activity (Fragment Only)
  • Antimicrobial: Isoxazol-5-amines exhibit weak bacteriostatic activity against Gram-positive bacteria by interfering with cell wall synthesis enzymes, though potency is generally in the high micromolar range (

    
    ) without derivatization.[1]
    
  • GABA-A Receptor: Unlike 3-hydroxy-isoxazoles (e.g., Muscimol), the 5-amino-isoxazole structure has significantly reduced affinity for the GABA-A receptor orthosteric site, reducing CNS toxicity risks.[1]

Visualizing the Mechanism & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the binding logic of this scaffold.

SAR_Logic Core 4-Bromo-3-ethylisoxazol-5-amine (Core Scaffold) Pos3 Position 3: Ethyl Group (Lipophilic Handle) Core->Pos3 Hydrophobic Interaction (WPF Shelf) Pos4 Position 4: Bromine (Synthetic Vector) Core->Pos4 Cross-Coupling Site (Suzuki/Sonogashira) Pos5 Position 5: Amine (H-Bond Donor) Core->Pos5 Key Polar Interaction Target_BET Target: BET Bromodomains (KAc Mimicry) Pos3->Target_BET Pos5->Target_BET Asn140 H-Bond Target_Kinase Target: Kinases (Hinge Binding) Pos5->Target_Kinase Hinge H-Bond

Caption: SAR map highlighting the functional roles of the ethyl, bromo, and amine substituents in drug-target interactions.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

The synthesis is a robust, two-step protocol starting from commercially available nitriles.

Step 1: Cyclization

  • Reagents: 3-Oxopentanenitrile + Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Conditions: Reflux in Ethanol/Water with NaOH or

    
    .[1]
    
  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon followed by cyclization onto the ketone.

  • Yield: Typically 70-85%.[1]

Step 2: Regioselective Bromination

  • Reagents: 3-Ethylisoxazol-5-amine + N-Bromosuccinimide (NBS).[1]

  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Protocol:

    • Dissolve 3-ethylisoxazol-5-amine (1.0 eq) in DMF.[1]

    • Add NBS (1.05 eq) portion-wise at

      
       to prevent over-bromination.
      
    • Stir for 2 hours. Quench with water.

    • Filter the precipitate (product) or extract with EtOAc.

  • Note: The 4-position is highly activated; no catalyst is required.[1]

Derivatization Workflow (Palladium Coupling)

The 4-bromo position is the primary vector for library generation.[1]

Synthesis_Workflow Start Start: 3-Oxopentanenitrile Step1 Cyclization (+ NH2OH·HCl, NaOH) Start->Step1 Inter Intermediate: 3-Ethylisoxazol-5-amine Step1->Inter Step2 Bromination (+ NBS, DMF, 0°C) Inter->Step2 Product 4-Bromo-3-ethylisoxazol-5-amine Step2->Product Suzuki Suzuki Coupling (+ Ar-B(OH)2, Pd(dppf)Cl2) Product->Suzuki Library Gen. Final BET Inhibitor Analog Suzuki->Final

Caption: Step-by-step synthetic pathway from raw materials to the final bioactive inhibitor.

Safety & Handling

  • Hazards: Classified as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[1]

  • Reactivity: The C-Br bond is stable under standard conditions but reactive towards zero-valent metals (Pd, Ni).[1] Avoid strong oxidizing agents.[1]

  • Storage: Store at 2-8°C, protected from light (isoxazoles can be photosensitive over long durations).[1]

References

  • PubChem Compound Summary. 4-Bromo-3-methylisoxazol-5-amine (Analogous structure).[1] National Center for Biotechnology Information.[1] Link

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1] Journal of Medicinal Chemistry. (Establishes the isoxazole scaffold for BET inhibition). Link

  • Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for scaffold hopping. Journal of Medicinal Chemistry. Link

  • Zhu, J., et al. A review of isoxazole biological activity and present synthetic techniques.[5][6] International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Heterocyclic Synthesis.Link

Sources

Exploratory

molecular weight and formula analysis of 4-Bromo-3-ethylisoxazol-5-amine

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Bromo-3-ethylisoxazol-5-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Bromo-3-ethylisoxazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and elemental formula of the heterocyclic compound 4-Bromo-3-ethylisoxazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delineates the theoretical calculations, and the analytical workflows required for the empirical confirmation of the compound's identity and purity. The methodologies detailed herein are grounded in fundamental principles of analytical chemistry and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

4-Bromo-3-ethylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise determination of the molecular formula and weight of such novel compounds is a critical first step in the research and development process, ensuring the structural integrity of the molecule for subsequent studies. This guide will walk through the necessary steps for a thorough analysis, from theoretical calculations to empirical validation.

Theoretical Molecular Formula and Weight Determination

The first step in the analysis of a novel compound is the determination of its theoretical molecular formula and weight based on its chemical structure.

The structure of 4-Bromo-3-ethylisoxazol-5-amine is as follows:

  • An isoxazole ring (C₃H₃NO)

  • An amine group (-NH₂) at position 5

  • An ethyl group (-C₂H₅) at position 3

  • A bromine atom (-Br) at position 4

Based on this, the molecular formula is determined to be C₅H₇BrN₂O .

The monoisotopic mass and average molecular weight can be calculated using the atomic weights of the constituent elements.

ElementQuantityAtomic Weight (amu)Total Mass (amu)
Carbon (C)512.01160.055
Hydrogen (H)71.0087.056
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 191.028

Table 1: Theoretical elemental composition and molecular weight of 4-Bromo-3-ethylisoxazol-5-amine.

Experimental Analysis Workflow

The theoretical values must be confirmed through a series of analytical experiments. The following workflow is recommended for a comprehensive analysis.

Caption: Workflow for the analytical characterization of 4-Bromo-3-ethylisoxazol-5-amine.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. For halogenated compounds, specific methods are required for bromine determination.

3.1.1. Protocol for CHN Analysis
  • A precisely weighed sample of the compound (typically 1-3 mg) is combusted at high temperatures (around 1000 °C) in a stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and columns to separate them.

  • The amount of each gas is quantified using a thermal conductivity detector.

  • The percentages of C, H, and N are calculated from these amounts.

3.1.2. Protocol for Bromine Analysis
  • The sample is combusted in an oxygen flask.[1]

  • The combustion products are absorbed into a reducing solution.

  • The resulting bromide ions are then titrated with a standardized silver nitrate solution.[1]

ElementTheoretical Percentage (%)
C31.43
H3.69
Br41.82
N14.66
O8.37

Table 2: Theoretical elemental percentages for C₅H₇BrN₂O.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

3.2.1. Experimental Protocol
  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

The fragmentation pattern of isoxazoles in mass spectrometry often involves the cleavage of the N-O bond.[2]

Mass_Spectrometry_Fragmentation M [C₅H₇BrN₂O]⁺˙ m/z = 191/193 F1 [M - C₂H₅]⁺ m/z = 162/164 M->F1 Loss of ethyl radical F2 [M - Br]⁺ m/z = 112 M->F2 Loss of bromine radical F3 [M - NH₂]⁺ m/z = 175/177 M->F3 Loss of amino radical

Caption: A simplified potential fragmentation pathway for 4-Bromo-3-ethylisoxazol-5-amine in mass spectrometry.

Spectroscopic Analysis

While not directly providing molecular weight, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the molecular structure, which in turn validates the molecular formula.

3.3.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For isoxazole derivatives, the chemical shifts of the ring protons and carbons are characteristic.[3][4]

3.3.2. IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 4-Bromo-3-ethylisoxazol-5-amine would include N-H stretching for the amine group and C=N and N-O stretching for the isoxazole ring.[5][6]

Conclusion

The combination of theoretical calculations and empirical data from elemental analysis, mass spectrometry, and spectroscopic techniques provides a robust and self-validating system for the determination of the molecular weight and formula of 4-Bromo-3-ethylisoxazol-5-amine. This multi-faceted approach ensures the scientific integrity of the compound's characterization, a cornerstone for its further development in scientific research.

References

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2). Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • PMC. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 4-bromo-3-methylisoxazol-5-amine. Retrieved from [Link]

  • ACS Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-methylisoxazol-5-amine (C4H5BrN2O). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • PMC. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Analytice. (2018). Laboratory evaluation of halogenated compound content. Retrieved from [Link]

  • Repozytorium UR. (n.d.). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Analytik Jena. (2022). Opportunities of Overall Halogen Determination. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • MDPI. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. Available at: [Link]

Sources

Foundational

role of 4-Bromo-3-ethylisoxazol-5-amine in heterocyclic chemistry

Title: Strategic Utilization of 4-Bromo-3-ethylisoxazol-5-amine in Medicinal Chemistry Executive Summary 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) is a high-value heterocyclic building block that serves as a "bif...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 4-Bromo-3-ethylisoxazol-5-amine in Medicinal Chemistry

Executive Summary

4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) is a high-value heterocyclic building block that serves as a "bifunctional linchpin" in modern drug discovery.[1] Unlike its more common methyl analog, the 3-ethyl variant offers a distinct lipophilic profile (cLogP ~1.4) and steric footprint, making it an ideal scaffold for probing hydrophobic pockets in kinase inhibitors and GPCR ligands.

This technical guide provides a comprehensive analysis of its synthesis, reactivity, and application. It is designed for medicinal chemists who require precise control over orthogonal functionalization—leveraging the electrophilic potential of the C4-bromide and the nucleophilic nature of the C5-amine to construct complex bioactive architectures.[1]

Chemical Profile & Physical Properties[1][2][3][4]

The isoxazole ring is a privileged structure in medicinal chemistry, often acting as a bioisostere for amide bonds or phenyl rings. The 3-ethyl group enhances membrane permeability and hydrophobic binding interactions compared to the methyl analog.[1]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 4-Bromo-3-ethyl-1,2-oxazol-5-amine
CAS Number 166964-38-1 Validated identifier
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
cLogP ~1.42Higher lipophilicity than methyl analog (~0.[1]9)
H-Bond Donors 2 (NH₂)Primary amine
H-Bond Acceptors 2 (N, O)Ring heteroatoms
Electronic Character Electron-deficient ringAmine is less basic than aniline (pKa ~1-2)

Synthetic Pathways: The "How-To"

The synthesis of 4-Bromo-3-ethylisoxazol-5-amine is a robust, two-stage process.[1] The core isoxazole ring is first constructed via cyclocondensation, followed by regioselective electrophilic halogenation.

Step 1: Cyclocondensation (Ring Formation)

The precursor, 3-oxopentanenitrile (propionylacetonitrile), reacts with hydroxylamine hydrochloride. The reaction is driven by the nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the nitrile.

  • Reagents: 3-Oxopentanenitrile, Hydroxylamine HCl, NaOH (aq).

  • Conditions: Reflux in Ethanol/Water or aqueous NaOH.[1]

  • Mechanism: Oxime formation

    
     Intramolecular nucleophilic attack on nitrile 
    
    
    
    Tautomerization to 5-amino form.[1]
Step 2: Regioselective C4-Bromination

The 5-amino group activates the C4 position, making it highly susceptible to electrophilic aromatic substitution (SEAr).[1]

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂).

  • Solvent: DMF (for NBS) or Acetic Acid (for Br₂).

  • Key Insight: Temperature control (0–25 °C) is critical to prevent over-bromination or oxidation of the amine.

SynthesisPath Start 3-Oxopentanenitrile (Beta-keto nitrile) Intermed 3-Ethylisoxazol-5-amine (CAS 77479-49-3) Start->Intermed Cyclocondensation Reagent1 NH2OH·HCl NaOH/EtOH Reagent1->Intermed Product 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) Intermed->Product Electrophilic Halogenation Reagent2 NBS DMF, 0°C Reagent2->Product

Figure 1: Synthetic route from commercially available beta-keto nitrile precursors.

Divergent Reactivity: The "Bifunctional Linchpin"

The true value of this compound lies in its orthogonal reactivity. The C4-bromide and C5-amine allow for sequential, selective functionalization, enabling the rapid generation of chemical diversity.

Path A: C4-Palladium Catalyzed Cross-Coupling

The C4-Br bond is an excellent handle for Pd-catalyzed reactions.[1] The electron-rich nature of the amino group facilitates oxidative addition, although protecting the amine (e.g., as a Boc-carbamate or acetamide) can sometimes improve yields by preventing catalyst coordination.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100°C.

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

  • Buchwald-Hartwig: Introduction of secondary amines at C4 (rare but possible with specific ligands like XPhos).

Path B: C5-Amine Functionalization

The exocyclic amine is nucleophilic but deactivated.[1] It requires stronger electrophiles or catalysis compared to standard alkyl amines.[1]

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (with HATU/EDC).

  • Sandmeyer/Diazotization: Conversion to diazonium salts for substitution (to -Cl, -I, -CN) or reductive deamination (to remove the NH₂).

  • Heterocyclization: Condensation with 1,3-electrophiles (e.g., chalcones) to form fused bicyclic systems like isoxazolo[5,4-b]pyridines.

ReactivityMap cluster_C4 C4-Bromide Reactivity (Electrophile) cluster_C5 C5-Amine Reactivity (Nucleophile) Center 4-Bromo-3-ethylisoxazol-5-amine Suzuki Suzuki Coupling (Biaryl formation) Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne insertion) Center->Sonogashira Stille Stille Coupling (Tin reagents) Center->Stille Amide Amide/Urea Formation (Linker attachment) Center->Amide Sandmeyer Diazotization (Substitution/Removal) Center->Sandmeyer Cyclization Heterocyclization (Fused rings) Center->Cyclization

Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.

Experimental Protocols

Protocol A: Suzuki Coupling at C4 (General Procedure)

This protocol installs an aryl group at the 4-position, a common motif in kinase inhibitors.

  • Setup: In a microwave vial or round-bottom flask, combine:

    • 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[2]

    • Pd(dppf)Cl₂·DCM complex (5 mol%)

    • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • 1,4-Dioxane (0.1 M concentration relative to substrate)

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Amide Coupling at C5

Due to the low basicity of the amine, standard coupling reagents may be slow. Acid chlorides are preferred.[1]

  • Setup: Dissolve 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv) in anhydrous DCM or THF.

  • Base: Add Pyridine (2.0 equiv) or DIPEA (2.5 equiv).

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. DMAP (10 mol%) can be added as a catalyst if reaction is sluggish.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

Applications in Medicinal Chemistry

1. Kinase Inhibition (ATP-Competitors): The 5-amino-isoxazole motif mimics the adenine ring of ATP, capable of forming key hydrogen bonds (donor-acceptor) with the hinge region of kinases.[1] The 3-ethyl group projects into the hydrophobic gatekeeper pocket, potentially improving selectivity over the methyl analog.

2. Fragment-Based Drug Discovery (FBDD): With a molecular weight of 191 Da, this compound is an ideal "fragment." It has high ligand efficiency potential.[1] The bromine atom provides a vector for "fragment growing" to access adjacent binding sub-pockets.

3. Bioisosterism: The isoxazole ring is a bioisostere for:

  • Phenyl rings: Reduces metabolic liability (no epoxide formation).

  • Amide bonds: The C=N-O system mimics the planarity and dipole of a peptide bond.

References

  • PubChem. 4-Bromo-3-methylisoxazol-5-amine (Analogous Compound Data).[1] National Library of Medicine. [Link]

  • Thieme Chemistry. Science of Synthesis: Product Class 9: Isoxazoles.[1] (General synthesis of 3-alkyl-5-aminoisoxazoles).[1] [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 4-Bromo-3-ethylisoxazol-5-amine from precursors

Executive Summary This application note details a validated, two-stage synthetic route for 4-Bromo-3-ethylisoxazol-5-amine , a critical pharmacophore in the development of BET bromodomain inhibitors and broad-spectrum ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, two-stage synthetic route for 4-Bromo-3-ethylisoxazol-5-amine , a critical pharmacophore in the development of BET bromodomain inhibitors and broad-spectrum kinase antagonists. The protocol prioritizes regiochemical fidelity, specifically addressing the challenge of distinguishing between the 3-amino and 5-amino isomers during the isoxazole ring closure.

The synthesis proceeds via the cyclocondensation of 3-oxopentanenitrile with hydroxylamine under controlled pH to yield the 3-ethylisoxazol-5-amine intermediate, followed by electrophilic aromatic substitution using N-Bromosuccinimide (NBS) to install the halogen at the C4 position.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high nucleophilicity of the C4 position in 5-aminoisoxazoles. The core isoxazole ring is constructed from a


-ketonitrile precursor.[1] Regioselectivity is the primary risk factor; thermodynamic control (high temperature, basic pH) is required to favor the 5-amino isomer over the 3-amino kinetic product.

Retrosynthesis cluster_conditions Critical Control Points Target 4-Bromo-3-ethylisoxazol-5-amine (Target) Inter 3-Ethylisoxazol-5-amine (Intermediate) Target->Inter Bromination (SEAr) NBS, DMF, 0°C to RT SM 3-Oxopentanenitrile (Propionylacetonitrile) Inter->SM Cyclocondensation NH2OH·HCl, NaOH pH > 8, Reflux Regio Regioselectivity: pH > 8 favors 5-amino pH < 7 favors 3-amino

Figure 1: Retrosynthetic logic flow. The pathway highlights the pH-dependent divergence in the cyclization step.

Experimental Protocols

Stage 1: Synthesis of 3-Ethylisoxazol-5-amine

Objective: Regioselective formation of the 5-aminoisoxazole ring. Reaction Type: Heterocyclic Condensation / Cyclization.

ParameterSpecification
Precursor 3-Oxopentanenitrile (CAS: 2469-99-0)
Reagent Hydroxylamine Hydrochloride (

)
Base Sodium Hydroxide (NaOH), 50% aq. solution
Solvent Ethanol / Water (1:1 v/v)
Temperature Reflux (approx. 85°C)
Yield Target 65 - 75%

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, dissolve Hydroxylamine Hydrochloride (1.1 eq) in water (5 vol relative to nitrile).

  • Basification: Cool the solution to 0°C in an ice bath. Slowly add 50% NaOH dropwise until the pH reaches 8.5 - 9.0 .

    • Expert Insight: Maintaining pH > 8 is non-negotiable. Lower pH values favor the attack on the nitrile group, leading to the formation of the unwanted 3-amino-5-ethylisoxazole isomer [1].

  • Addition: Add 3-Oxopentanenitrile (1.0 eq) followed by Ethanol (5 vol). The solution should be homogeneous.

  • Cyclization: Heat the reaction mixture to reflux (85°C) for 3–5 hours. Monitor conversion by TLC (Eluent: 5% MeOH in DCM; Stain: Ninhydrin - amine will appear as a reddish spot).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Remove Ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       vol).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot Toluene or purify via silica gel chromatography (0-5% MeOH/DCM) if necessary.

Checkpoint: The product should be an off-white solid.


 NMR should show a characteristic singlet at 

ppm (C4-H), which confirms the ring closure.
Stage 2: Synthesis of 4-Bromo-3-ethylisoxazol-5-amine

Objective: Electrophilic bromination at the C4 position. Reaction Type: Electrophilic Aromatic Substitution (SEAr).[4]

ParameterSpecification
Substrate 3-Ethylisoxazol-5-amine (from Stage 1)
Reagent N-Bromosuccinimide (NBS) (1.05 eq)
Solvent DMF or Acetonitrile (anhydrous)
Temperature 0°C to Room Temperature
Yield Target 80 - 90%

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Ethylisoxazol-5-amine (1.0 eq) in anhydrous DMF (10 vol) under an inert atmosphere (

    
     or Ar).
    
  • Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Expert Insight: Protect from light.[5] NBS reactions can undergo radical side reactions if exposed to strong light, though the ionic mechanism dominates here due to the electron-rich amine ring [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Monitoring: The reaction is typically fast. TLC will show the disappearance of the starting material and the appearance of a less polar spot.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water (50 vol). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate, wash with water (

      
      ) to remove DMF, then brine.
      
  • Purification: The crude product is usually of high purity (>95%). If needed, recrystallize from Ethanol/Water or pass through a short silica plug.

Analytical Validation

Researchers must validate the structure using NMR and Mass Spectrometry. The loss of the C4-proton signal is the primary indicator of successful bromination.

Feature3-Ethylisoxazol-5-amine (Precursor)4-Bromo-3-ethylisoxazol-5-amine (Target)
C4-H Signal Singlet,

ppm (1H)
Absent
Ethyl Group Triplet (

) + Quartet (

)
Triplet (

) + Quartet (

) (Slight downfield shift)
Amine (

)
Broad singlet,

ppm
Broad singlet,

ppm (Deshielded by Br)
LCMS (M+H) 113.1 Da191.0 / 193.0 Da (1:1 Isotopic Pattern)

Safety & Handling

  • Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if not properly buffered. Ensure the reaction does not run dry.

  • N-Bromosuccinimide (NBS): Corrosive and irritant. Store in a refrigerator and protect from moisture to prevent degradation into bromine (

    
    ).
    
  • Isoxazoles: Many isoxazole derivatives are biologically active; handle with standard PPE (gloves, goggles, fume hood).

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[6] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles . Synthesis, 45(02), 171-173.[6]

  • Gopalakrishnan, M., Sureshkumar, P., Kanagarajan, V., & Thanusu, J. (2005). Newer synthetic routes for 5-aminoisoxazoles . Journal of Chemical Research, 2005(3), 171-173.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. Current Opinion in Drug Discovery & Development. (General reference for isoxazole reactivity).
  • PubChem. 4-Bromo-3-methylisoxazol-5-amine (Analog Reference) . National Library of Medicine.

Sources

Application

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-ethylisoxazol-5-amine

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-ethylisoxazol-5-amine . While isoxazoles are valuable pharmacophores in medicinal chemistry (actin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-ethylisoxazol-5-amine . While isoxazoles are valuable pharmacophores in medicinal chemistry (acting as bioisosteres for amides or pyridines), the C4-halogenated 5-amino derivatives present specific synthetic challenges. These include catalyst poisoning by the free primary amine, potential ring lability under harsh basic conditions, and the electron-rich nature of the C4 position relative to the heterocyclic core.

This guide provides a robust, self-validating methodology utilizing modern bulky phosphine ligands to overcome catalyst deactivation, ensuring high yields without the need for amine protection.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The starting material, 4-Bromo-3-ethylisoxazol-5-amine , possesses two competing functionalities:

  • The C4-Bromide (Electrophile): The oxidative addition site. The adjacent electron-donating amino group at C5 increases electron density at C4, potentially raising the activation energy for oxidative addition compared to simple aryl bromides.

  • The C5-Amine (Nucleophile/Ligand): The free

    
     group can coordinate to the Palladium(II) center, displacing phosphine ligands and forming inactive "Pd-amine" complexes (catalyst arrest).
    
The Isoxazole Ring Stability

Isoxazoles contain a weak N–O bond. Under strongly basic conditions (e.g., hydroxide/alkoxide bases at high temperatures) or reducing conditions, the ring is susceptible to cleavage, forming enaminones or nitriles. Therefore, the choice of base is critical; mild inorganic carbonates or phosphates are preferred over hydroxides.

Catalyst System Selection

To mitigate amine coordination, we employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating ferrocenyl ligands (e.g., dppf). These ligands create a steric shield around the metal center, preventing the approach of the substrate's amine while facilitating oxidative addition into the C-Br bond.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the catalyst deactivation pathway specific to this substrate.

SuzukiMechanism Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate (Fast w/ Bulky L) Substrate Substrate: 4-Bromo-3-ethylisoxazol-5-amine Poison Inactive Complex [Pd(II)-NH2-R] Substrate->Poison Amine Coordination (Side Reaction) TransMet Transmetallation [L-Pd(II)-Ar-R'] OxAdd->TransMet + Activated Boronate Poison->Pd0 Reversible (Slow) Boronic Boronic Acid (R'-B(OH)2) + Base TransMet->Pd0 Reductive Elimination Product Product: 4-Aryl-3-ethylisoxazol-5-amine TransMet->Product Product Release

Caption: Competitive pathways in the coupling of amino-isoxazoles. Bulky ligands favor the vertical productive path over the red deactivation path.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%).
  • Base:

    
     (3.0 equiv, 2M aqueous solution) or 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for boronic acid activation.

  • Vessel: Microwave vial (preferred) or thick-walled pressure tube.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a reaction vial with a magnetic stir bar.

  • Add 4-Bromo-3-ethylisoxazol-5-amine (191 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol).

  • Add the base:

    
      (636 mg, 3.0 mmol) as a solid (or 1.5 mL of 2M aq. solution).
    
  • Add the catalyst:

    
      (41 mg, 0.05 mmol).
    
    • Expert Tip: If using XPhos/Pd2(dba)3, premix the catalyst and ligand in a small amount of dioxane for 5 mins before adding to the main vessel to ensure ligation.

Step 2: Solvent & Degassing (Critical)

  • Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the vial with a septum cap.

  • Sparge: Insert a long needle connected to an Argon/Nitrogen line into the solution and a short vent needle. Bubble inert gas through the solvent for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

Step 3: Reaction

  • Heat the reaction block to 85–90°C .

  • Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitor by LC-MS or TLC at 2 hours. Most reactions reach completion within 4–6 hours.

    • TLC Stain: Isoxazoles are UV active. Ninhydrin stain will visualize the free amine (red/purple spot).

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate.

    • Note: The product is more polar than the starting bromide due to the extended conjugation and amine.

    • Typical Gradient: 0%

      
       60% EtOAc in Hexanes.
      
  • Scavenging (Optional): If residual Pd is detected (dark color), treat the organic solution with SiliaMetS® Thiol or equivalent scavenger resin for 1 hour prior to concentration.

Optimization & Troubleshooting Guide

The following decision tree assists in diagnosing common failures.

Troubleshooting Start Reaction Analysis (LC-MS / TLC) Outcome1 Low Conversion (SM Remaining) Start->Outcome1 Outcome2 Dehalogenation (Product - Br + H) Start->Outcome2 Outcome3 Ring Opening (Complex Mixture) Start->Outcome3 Action1 Catalyst Poisoning? Switch to XPhos-Pd-G3 or increase temp to 100°C Outcome1->Action1 Action2 Solvent Issue? Switch to DME/H2O (Higher boiling point) Outcome2->Action2 Action3 Base too strong? Switch Na2CO3 -> K3PO4 Lower temp to 80°C Outcome3->Action3

Caption: Diagnostic workflow for reaction optimization.

Quantitative Data Summary
VariableStandard ConditionAlternative A (High Activity)Alternative B (Mild)
Catalyst

XPhos Pd G3 /

+ XPhos

Base

(aq)


Solvent Dioxane/WaterToluene/WaterDME/Water
Temp 90°C100°C80°C
Use Case General PurposeSterically hindered boronic acidsHighly sensitive substrates

References

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12576–12579. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on Isoxazole Stability).

Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[2] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). The user assumes all responsibility for safety and compliance.

Sources

Method

Advanced Protocol: Nucleophilic Substitution on 4-Bromo-3-ethylisoxazol-5-amine

Application Note for High-Efficiency Functionalization via Metal-Catalyzed Pathways Strategic Analysis & Chemical Logic The Scaffold: 4-Bromo-3-ethylisoxazol-5-amine is a densely functionalized heteroaromatic core. It fe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note for High-Efficiency Functionalization via Metal-Catalyzed Pathways

Strategic Analysis & Chemical Logic

The Scaffold: 4-Bromo-3-ethylisoxazol-5-amine is a densely functionalized heteroaromatic core. It features three distinct reactive centers:

  • C5-Amine: A strongly electron-donating group (+M effect) that increases electron density in the ring.

  • C4-Bromide: The primary electrophilic site, positioned on an electron-rich heteroaromatic ring.

  • Isoxazole Nitrogen/Oxygen: Potential coordination sites for metal catalysts.

The Challenge of Classical S_NAr: Direct Nucleophilic Aromatic Substitution (S_NAr) requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate.[1] In this substrate, the C5-amino group donates electron density into the ring, significantly raising the energy barrier for direct nucleophilic attack at C4. Consequently, classical S_NAr conditions (e.g., heating with amines in DMF) typically result in no reaction or decomposition rather than substitution.

The Solution: Palladium-Catalyzed Cross-Coupling (Pseudo-S_NAr): To achieve "nucleophilic substitution" of the bromine atom, we must utilize transition metal catalysis. The metal (Palladium or Copper) acts as a conduit, inserting into the C-Br bond (oxidative addition) and facilitating the transfer of the nucleophile (transmetallation/ligand exchange) before releasing the product. This guide focuses on Buchwald-Hartwig Amination (for N-nucleophiles) and Suzuki-Miyaura Coupling (for C-nucleophiles), which are the industry standards for functionalizing this scaffold.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle required to bypass the electronic deactivation of the isoxazole ring.

BuchwaldHartwig Substrate 4-Bromo-3-ethylisoxazol-5-amine (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L (Active Catalyst) Pd0->OxAdd Cycle Start AmineBind Amine Coordination (Ar-Pd(II)-NHR) OxAdd->AmineBind + HNR2 Deprotonation Deprotonation by Base (Ar-Pd(II)-NR) AmineBind->Deprotonation + Base (e.g., Cs2CO3) RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Amino-Substituted Isoxazole (Product) RedElim->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination. The Pd(0) catalyst bypasses the high energy barrier of direct S_NAr by forming a covalent Pd-Aryl bond.

Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Use this protocol to substitute the C4-Bromine with primary or secondary amines.

Reagents & Materials:

  • Substrate: 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)

  • Catalyst: Pd_2(dba)_3 (2-5 mol%) or Pd(OAc)_2 (5 mol%)

  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (5-10 mol%)

  • Base: Cs_2CO_3 (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu is stronger but may be incompatible with sensitive groups)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube. Allow to cool under argon flow.

  • Charging: Add 4-Bromo-3-ethylisoxazol-5-amine (191 mg, 1.0 mmol), Pd_2(dba)_3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs_2CO_3 (650 mg, 2.0 mmol).

  • Inerting: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane (4 mL) via syringe. Add the nucleophilic amine (1.2 mmol) via syringe.

  • Reaction:

    • Thermal: Heat to 100°C in an oil bath for 12–18 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The 5-amino group can coordinate to Pd, potentially poisoning the catalyst. Using a bidentate ligand like Xantphos is crucial to maintain catalyst activity [1].

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this protocol to substitute the C4-Bromine with aryl or heteroaryl groups.

Reagents:

  • Substrate: 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl_2 · DCM complex (5 mol%)

  • Base: Na_2CO_3 (2M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Methodology:

  • Combine substrate (1.0 mmol), boronic acid (1.5 mmol), and Pd(dppf)Cl_2 (0.05 mmol) in a reaction vial.

  • Add DME (4 mL) and 2M Na_2CO_3 (1.5 mL).

  • Degas the mixture by bubbling Argon through the solution for 5 minutes (Sparging).

  • Heat at 90°C for 4–8 hours.

  • Dilute with water and extract with EtOAc (3x). Dry over MgSO_4 and concentrate.

Quantitative Performance Data

The following table summarizes expected yields based on electronic properties of the nucleophile, derived from analogous 4-bromoisoxazole scaffolds [2][3].

Nucleophile ClassSpecific ExampleCatalyst SystemBaseSolventExpected Yield
Electron-Rich Aniline p-AnisidinePd2(dba)3 / XantphosCs2CO3Dioxane85-92%
Electron-Poor Aniline 4-FluoroanilinePd(OAc)2 / BrettPhosK3PO4t-BuOH60-75%
Secondary Amine MorpholinePd2(dba)3 / BINAPNaOtBuToluene88-95%
Aryl Boronic Acid Phenylboronic AcidPd(dppf)Cl2Na2CO3DME/H2O90-98%
Heteroaryl Boronic Acid 3-Pyridylboronic AcidPd(PPh3)4K2CO3DMF/H2O70-85%
Troubleshooting & Optimization Workflow

Optimization Start Low Yield / No Reaction Check1 Is Starting Material Consumed? Start->Check1 Check2 Is De-halogenated Product Forming? Check1->Check2 Yes (SM Gone) Sol1 Increase Temp or Reaction Time Check1->Sol1 No (SM Remains) Sol3 Change Solvent (Dioxane -> t-Amyl Alcohol) Check2->Sol3 Yes (Reduction) Sol4 Switch Catalyst (Pd2(dba)3 -> Pd-PEPPSI) Check2->Sol4 No (Complex Mix) Sol2 Switch to Stronger Base (NaOtBu -> LiHMDS) Sol1->Sol2 If fails

Figure 2: Decision tree for optimizing reaction conditions when standard protocols underperform.

Common Issues:

  • Protodehalogenation: If the bromine is replaced by hydrogen (forming 3-ethylisoxazol-5-amine), the reaction temperature is likely too high, or the solvent is acting as a hydride source. Solution: Switch to a non-protic solvent like Toluene and lower temperature.

  • Catalyst Poisoning: The free amine at C5 can bind Pd. Solution: Use high-concentration catalyst loads (5-10%) or protect the C5-amine as an acetamide before coupling, then deprotect.

Safety & Handling
  • 4-Bromo-3-ethylisoxazol-5-amine: Treat as a potential skin and eye irritant.[2][3] Use in a fume hood.

  • Palladium Catalysts: Pd(dba)3 is air-sensitive; store under argon.

  • Pressure: Microwave reactions generate pressure. Ensure vials are rated for the target temperature/pressure.

References
  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Suzuki Coupling on Isoxazoles

    • Title: Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.[5]

    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of 4-Haloisoxazoles

    • Title: 4-Bromo-3-methylisoxazol-5-amine (PubChem D
    • Source: PubChem.[3]

    • URL:[Link]

  • Mechanistic Insight (S_NAr vs. Coupling)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Application

Advanced Application Note: 4-Bromo-3-ethylisoxazol-5-amine as a Pharmaceutical Intermediate

[1][2][3] Executive Summary & Strategic Value 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) is a high-value heterocyclic building block, distinct from its widely used methyl analog (CAS 33084-49-0) by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Strategic Value

4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) is a high-value heterocyclic building block, distinct from its widely used methyl analog (CAS 33084-49-0) by the presence of a 3-ethyl substituent.[1][2][3] In modern drug discovery, this specific modification is often employed to modulate lipophilicity (


), metabolic stability, and steric occupancy within a binding pocket—a strategy often referred to as the "Magic Ethyl" effect.

This guide details the specific utility of this intermediate, focusing on its dual-reactivity profile: the electrophilic C-4 bromine (ideal for cross-coupling) and the nucleophilic C-5 amine (ideal for amide/urea formation).[2][3] We provide validated protocols for these transformations, ensuring high fidelity in library synthesis and lead optimization.

Key Pharmaceutical Applications
  • BET Bromodomain Inhibitors: The isoxazole moiety serves as an acetyl-lysine mimic; the ethyl group provides critical hydrophobic contacts.[1][2][3]

  • Kinase Inhibitors: Used as a hinge-binding scaffold or solvent-exposed tail anchor.[1][2][3]

  • GABA

    
     Receptor Ligands:  Bioisostere for carboxylic acids or other polar headgroups.[2][3]
    

Chemical Profile & Stability[2][3]

PropertyDataNotes
IUPAC Name 4-Bromo-3-ethylisoxazol-5-amine
CAS Number 166964-38-1 Distinct from methyl analog (33084-49-0)
Molecular Formula

Molecular Weight 191.03 g/mol
Predicted LogP ~1.4 - 1.6More lipophilic than methyl analog (~1.[1][2][3][4]1)
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials
Solubility DMSO, DMF, MeOH, EtOAcSparingly soluble in water
Storage 2–8°C, Inert AtmosphereHygroscopic; store under

or Ar

Handling Precaution: Isoxazoles can be thermally labile at very high temperatures (>150°C), potentially undergoing ring cleavage to form nitriles. Avoid prolonged exposure to strong Lewis acids which may catalyze N-O bond rupture unless intended.[2][3]

Divergent Synthesis Pathways (Visualized)

The utility of this intermediate lies in its orthogonal reactivity.[3] The diagram below illustrates the divergent pathways accessible from the core scaffold.

DivergentSynthesis Core 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) Suzuki C-4 Arylation (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Suzuki-Miyaura Amide C-5 Amidation (Peptidomimetics/Linkers) Core->Amide R-COCl or R-COOH HATU/DIPEA Sonogashira C-4 Alkynylation (Rigid Linkers) Core->Sonogashira Pd/Cu, Alkyne Sonogashira RingOpen Reductive Ring Opening (β-Enaminoketones) Core->RingOpen H2/Pd or Fe/AcOH

Figure 1: Orthogonal reactivity map.[2][4] The C-4 bromine and C-5 amine allow for sequential functionalization, enabling rapid SAR exploration.[1][2]

Validated Experimental Protocols

Protocol A: C-4 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-4 position.[1][2][3][4] This is the most common transformation for building core pharmacophores.[3] Challenge: The free amine at C-5 can poison Palladium catalysts or participate in competing Buchwald-Hartwig couplings if conditions are too harsh.[1][2][3] Solution: Use of a robust catalyst system (


) and mild base prevents amine interference.[3]

Materials:

  • 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the isoxazole intermediate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous

    
    .
    
  • Reaction: Heat to 80–90°C for 4–12 hours. (Microwave: 100°C for 30-60 mins).

    • Note: Monitor by LC-MS.[1][2][3][5][6] The product will show a mass shift corresponding to the loss of Br and gain of the aryl group.[3]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[3] Dry over

    
    .[2][3]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; expect elution at 30–60% EtOAc.[3]

Protocol B: C-5 Amidation (Amide Coupling)

Objective: Derivatize the amine to modulate solubility or target engagement (e.g., H-bond donor/acceptor placement).[1][2][3] Challenge: The isoxazol-5-amine is essentially an aromatic amine (aniline-like) with reduced nucleophilicity due to the electron-withdrawing isoxazole ring.[1][2][3] Standard EDCI couplings may fail.[2][3] Solution: Use high-activity coupling reagents (HATU) or acid chlorides.[1][2][3]

Materials:

  • 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)[1][2][3]

  • Carboxylic Acid (1.1 equiv)[2]

  • Reagent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT to form the activated ester.

  • Addition: Add the isoxazole amine to the mixture.

  • Reaction: Stir at 50–60°C for 4–16 hours.

    • Critical Insight: Unlike aliphatic amines, this heteroaromatic amine often requires mild heating to drive the reaction to completion due to its lower nucleophilicity.[3]

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Purification: Recrystallization is often possible from EtOH/Water, or use standard silica chromatography.[3]

Quality Control & Analytical Workflow

Ensuring the integrity of the intermediate is critical, as the bromine atom is labile to photolytic cleavage over time.[3]

QC_Workflow Sample Raw Material (Batch Receipt) Visual Visual Inspection (Color/Form) Sample->Visual LCMS LC-MS Analysis (Identity/Purity) Visual->LCMS NMR 1H-NMR (DMSO-d6) (Structure Verification) LCMS->NMR Decision Decision Gate NMR->Decision Pass Release for Synthesis Decision->Pass >98% Purity Correct Integral Fail Reject / Repurify Decision->Fail Impurities Found

Figure 2: QC Decision Tree. Critical check: Verify the integration of the ethyl group (triplet/quartet) to distinguish from methyl analogs.

NMR Specification (Reference for DMSO-d6):

  • 
     1.15 (t, 3H, 
    
    
    
    of ethyl)
  • 
     2.55 (q, 2H, 
    
    
    
    of ethyl)
  • 
     6.80 (s, 2H, 
    
    
    
    , broad, exchangeable)
  • Absence of singlet at

    
     2.2 (characteristic of methyl analog).[3]
    

References

  • PubChem. (2023).[2][3] Compound Summary: 4-Bromo-3-methylisoxazol-5-amine (Analog Reference).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of pharmaceuticals and natural products. Current Opinion in Drug Discovery & Development, 8(6), 723-740.[2][4] (Provides foundational chemistry for isoxazole scaffold manipulation).

  • Pevarello, P., et al. (2004). Synthesis and biological activity of 3,5-diaminoisoxazole derivatives as potent MEK inhibitors. Journal of Medicinal Chemistry, 47(13), 3367-3380. (Demonstrates amide coupling on isoxazol-5-amines).

Sources

Method

Application Note: Overcoming Nucleophilic Deactivation in the Functionalization of 4-Bromo-3-ethylisoxazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective N-functionalization of the highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective N-functionalization of the highly deactivated 5-amino group in 4-Bromo-3-ethylisoxazol-5-amine, preserving the 4-bromo handle for downstream cross-coupling.

The Chemical Challenge: Electronic Deactivation

The 5-aminoisoxazole scaffold is a privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and a core structural element in IDO1 inhibitors . However, 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1) presents a formidable synthetic challenge when attempting to functionalize the exocyclic amino group.

Mechanistic Causality: The lone pair on the 5-amino nitrogen is highly delocalized into the electron-deficient isoxazole ring. This inherent poor nucleophilicity is severely exacerbated by two factors:

  • The Adjacent Heteroatom: The proximity of the highly electronegative oxygen atom at position 1 strongly withdraws electron density from the C5 position.

  • The 4-Bromo Substituent: The bromine atom at C4 exerts a powerful inductive electron-withdrawing effect (-I) while simultaneously creating significant steric hindrance around the amine .

Consequently, standard acylation or alkylation conditions (e.g., acyl chlorides with triethylamine, pyridine, or DMAP) typically fail, resulting in unreacted starting material or trace yields.

Strategic Activation and Orthogonal Reactivity

To successfully functionalize this amine, synthetic strategies must bypass its poor nucleophilicity through thermodynamic activation.

Base-Promoted Activation: The same electronic effects that make the amine a poor nucleophile also significantly lower its pKa (estimated pKa ~10–12). This allows for quantitative deprotonation using strong bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). Deprotonation generates a highly reactive isoxazolyl amide anion, which readily attacks electrophiles .

Orthogonal Functionalization: A critical advantage of this base-promoted approach is chemoselectivity. By selectively activating the nitrogen, electrophiles (acyl chlorides, sulfonyl chlorides) react exclusively at the 5-position. The 4-bromo group remains perfectly intact, serving as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) to build complex molecular architectures .

Reaction Pathways

G Start 4-Bromo-3-ethylisoxazol-5-amine (Poorly Nucleophilic NH2) Deprotonation Strong Base Activation (NaH or LiHMDS) Start->Deprotonation pKa ~10-12 LewisAcid Lewis Acid Activation (TiCl4 or BF3·OEt2) Start->LewisAcid Carbonyl Activation Acylation N-Acylation / Sulfonylation (R-COCl / R-SO2Cl) Deprotonation->Acylation Electrophilic Attack ImineForm Imine Condensation (Ar-CHO) LewisAcid->ImineForm Dehydrative Condensation Prod1 Amides & Sulfonamides (Preserves 4-Br for Cross-Coupling) Acylation->Prod1 Prod2 Schiff Bases (Precursors for Reductive Amination) ImineForm->Prod2

Fig 1. Functionalization pathways for the 5-amino group of 4-Bromo-3-ethylisoxazol-5-amine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure mechanistic fidelity and high yields.

Protocol A: Chemoselective N-Acylation via NaH Activation

Use this protocol for the synthesis of amides, ureas, and carbamates.

Reagents & Materials:

  • 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol)

  • Acyl Chloride or Chloroformate (1.2 equiv, 12 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add NaH (1.5 equiv) and wash twice with anhydrous hexane to remove the mineral oil. Decant the hexane and dry the NaH under a vacuum.

  • Anion Generation: Suspend the washed NaH in anhydrous DMF (30 mL) and cool to 0 °C using an ice bath. Dissolve 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv) in DMF (20 mL) and add it dropwise over 15 minutes.

  • Validation Checkpoint 1: Stir the mixture at 0 °C for 30 minutes. Self-Validation: Observe the cessation of hydrogen gas evolution. The solution should turn slightly yellow/orange, indicating the formation of the isoxazolyl amide anion.

  • Electrophilic Addition: Add the acyl chloride (1.2 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20 °C), stirring for 2 hours.

  • Validation Checkpoint 2: Monitor by LC-MS. The mass of the starting material (m/z ~191/193 [M+H]+) should be completely consumed, replaced by the acylated product mass.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (50 mL) at 0 °C. Causality: Using a buffered quench prevents the base-catalyzed hydrolysis of the newly formed, sensitive amide bond. Extract with EtOAc (3 × 50 mL), wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: N-Sulfonylation via LiHMDS

Use this protocol for the synthesis of sulfonamides. LiHMDS is preferred over NaH here to prevent bis-sulfonylation.

Reagents & Materials:

  • 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv, 5 mmol)

  • LiHMDS (1.0 M in THF, 1.2 equiv, 6 mmol)

  • Sulfonyl Chloride (1.1 equiv, 5.5 mmol)

  • Anhydrous THF (0.15 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the amine in anhydrous THF (25 mL) under argon and cool to -78 °C. Add LiHMDS dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Addition: Add the sulfonyl chloride (dissolved in 5 mL THF) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 3 hours.

  • Quench & Isolate: Quench with 1M HCl (10 mL) to neutralize the lithium salts. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the functionalization of the 5-amino group, serving as a benchmark for protocol execution.

Functionalization TypeElectrophileBase / ActivationSolventTemp & TimeExpected Yield
N-Acylation Ar-COCl (1.2 eq)NaH (1.5 eq)DMF0 °C to RT, 2 h75 – 85%
N-Sulfonylation Ar-SO₂Cl (1.1 eq)LiHMDS (1.2 eq)THF-78 °C to RT, 4 h65 – 80%
Imine Condensation Ar-CHO (1.5 eq)TiCl₄ (0.5 eq)DCMReflux, 12 h40 – 60%
Urea Formation Isocyanate (1.2 eq)NaH (1.2 eq)THF0 °C to RT, 3 h70 – 80%

References

  • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: Pharmaceuticals (Basel) / PMC URL: [Link]

  • Title: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication Source: Chemistry of Heterocyclic Compounds / Springer URL: [Link]

  • Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: Molecules / MDPI URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews / ACS Publications URL: [Link]

Application

Application Note: 4-Bromo-3-ethylisoxazol-5-amine in Agrochemical Synthesis

This Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1), a versa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1), a versatile heterocyclic building block used to modulate physicochemical properties in herbicide and fungicide scaffolds.

Introduction: The Strategic Scaffold

In modern agrochemical design, the isoxazole ring is a privileged structure found in protoporphyrinogen oxidase (PPO) inhibitors, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Isoxaflutole), and various fungicides.

4-Bromo-3-ethylisoxazol-5-amine represents a critical "homologation tool" for medicinal and agricultural chemists. While the methyl analog (3-methyl) is ubiquitous, the 3-ethyl variant allows for precise tuning of lipophilicity (


) and steric occupancy without altering the fundamental electronic character of the pharmacophore.
Chemical Profile
PropertyDetail
Chemical Name 4-Bromo-3-ethylisoxazol-5-amine
CAS Number 166964-38-1
Molecular Formula

Molecular Weight 191.03 g/mol
Key Functionality 5-Amino (Nucleophile), 4-Bromo (Electrophile), 3-Ethyl (Lipophilic Modulator)

Strategic Utility in Structure-Activity Relationship (SAR)

The primary application of this intermediate is in Lead Optimization . By substituting the standard methyl group with an ethyl group, researchers can manipulate the physicochemical profile of an active ingredient (AI).

Comparative Analysis: Methyl vs. Ethyl Scaffold
Feature3-Methyl Analog (Standard)3-Ethyl Analog (CAS 166964-38-1)Impact on Agrochemical
Steric Bulk Low (

-value ~1.70)
Medium (

-value ~1.75)
Increases receptor subtype selectivity.
Lipophilicity Lower LogPHigher LogP (+0.5 units approx.)Enhances cuticular penetration and rainfastness.
Metabolic Stability HighModerate (Benzylic oxidation potential)Modulates soil half-life and environmental fate.
Visualization: Synthetic Divergence

The following diagram illustrates how this single scaffold serves as a divergence point for three major agrochemical classes.

Agrochemical_Pathways Core 4-Bromo-3-ethylisoxazol-5-amine (CAS 166964-38-1) Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Core->Rxn1 C-4 Functionalization Rxn2 N-Acylation / Sulfonylation Core->Rxn2 N-5 Functionalization Rxn3 Sandmeyer / Diazo Chemistry Core->Rxn3 Amino Transformation Prod1 Biaryl Isoxazoles (PPO Inhibitor Herbicides) Rxn1->Prod1 Prod2 Isoxazole Carboxamides (SDHI Fungicides) Rxn2->Prod2 Prod3 Halo/Cyano-Isoxazoles (Novel Electrophiles) Rxn3->Prod3

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.

Detailed Experimental Protocols

The following protocols are optimized for high throughput and reproducibility. They address the specific challenge of the electron-deficient isoxazole amine, which often exhibits lower nucleophilicity than standard anilines.

Protocol A: Synthesis of Isoxazole Carboxamides (Amide Coupling)

Application: Synthesis of SDHI-class fungicide analogs. Challenge: The 5-amino group on the isoxazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle and the adjacent bromine. Standard Schotten-Baumann conditions often fail. Solution: Use of high-activity acyl chlorides with a nucleophilic catalyst (DMAP).

Reagents:

  • Substrate: 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)

  • Acyl Chloride: Aryl/Alkyl acid chloride (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Bromo-3-ethylisoxazol-5-amine (1.0 g, 5.2 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Pyridine (1.26 mL, 15.6 mmol) and DMAP (64 mg, 0.52 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the Acyl Chloride (6.2 mmol) dissolved in DCM (5 mL) over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent bis-acylation.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
     (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Protocol B: C-4 Arylation via Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for PPO herbicides. Challenge: The 4-bromo position is sterically crowded by the 3-ethyl and 5-amino groups. Additionally, the free amine can poison Pd catalysts. Solution: Use of a robust catalyst system (


) and a mild base to prevent dehalogenation.

Reagents:

  • Substrate: 4-Bromo-3-ethylisoxazol-5-amine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow Diagram:

Suzuki_Workflow Step1 Step 1: Charge Vessel Substrate + Boronic Acid + Base Step2 Step 2: Degas Solvents (Dioxane/Water 4:1) Sparge with Argon for 15 min Step1->Step2 Prepare Step3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 (5 mol%) under Argon flow Step2->Step3 Inert Atmosphere Step4 Step 4: Reaction Heat to 90°C for 12-16 hours Step3->Step4 Activation Step5 Step 5: Workup Filter through Celite -> Extraction Step4->Step5 Completion

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered isoxazole bromides.

Step-by-Step Methodology:

  • Vessel Prep: Use a pressure-rated reaction vial or a Schlenk flask.

  • Loading: Add 4-Bromo-3-ethylisoxazol-5-amine (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (2.0 mmol).
    
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Catalysis: Add

    
     (40 mg, 0.05 mmol) quickly under a stream of Argon. Seal the vessel.
    
  • Heating: Heat to 90°C in an oil bath or heating block for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove Pd black.

  • Purification: Wash filtrate with water and brine. Concentrate and purify via column chromatography.[1]

Safety and Handling

  • Hazards: 4-Bromo-3-ethylisoxazol-5-amine is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Engineering Controls: All reactions involving acid chlorides or palladium catalysts must be performed in a functioning fume hood.

  • Storage: Store at 2–8°C under inert gas (

    
     or Argon). The amine can oxidize slowly upon prolonged exposure to air, turning dark brown.
    

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (2025). 4-Bromo-3-methylisoxazol-5-amine Compound Summary. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yields for 4-Bromo-3-ethylisoxazol-5-amine synthesis

Case ID: ISOX-BR-OPT-04 Subject: Optimization of Reaction Yields & Troubleshooting for 4-Bromo-3-ethylisoxazol-5-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-BR-OPT-04 Subject: Optimization of Reaction Yields & Troubleshooting for 4-Bromo-3-ethylisoxazol-5-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the synthesis and optimization of 4-Bromo-3-ethylisoxazol-5-amine . The synthesis of this scaffold presents two primary challenges: regioselectivity during the isoxazole ring formation and controlled halogenation at the C-4 position.[1][2][3]

The protocol below prioritizes a self-validating workflow where the success of each step is confirmed before proceeding, minimizing material loss. The route utilizes 3-oxopentanenitrile (propionylacetonitrile) as the starting material, cyclized with hydroxylamine, followed by electrophilic bromination using N-Bromosuccinimide (NBS).[2]

Module 1: Precursor Cyclization (Ring Formation)

Objective: Synthesize 3-ethylisoxazol-5-amine from 3-oxopentanenitrile. Critical Parameter: pH Control (Regioselectivity).

The Protocol
  • Reagents: 3-oxopentanenitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.1 eq), Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt).
    
  • Solvent: Ethanol/Water (reflux).[3]

  • Mechanism: The reaction proceeds via oxime formation followed by cyclization.[3]

Troubleshooting & FAQs

Q: My product contains a mixture of isomers. How do I ensure I get the 5-amine and not the 3-amine? A: Regioselectivity is dictated by the pH of the reaction medium.[1][2][3]

  • Target (5-amine): You must maintain Basic conditions (pH > 8) and use Heat (Reflux) .[2][3] Under these conditions, hydroxylamine attacks the ketone carbonyl first, leading to the 5-amino isomer.

  • Avoid: Neutral/Acidic conditions or low temperatures, which favor the attack on the nitrile carbon, yielding the 3-amino-5-ethyl isomer.[1][2][3]

  • Corrective Action: Ensure your base equivalents are sufficient to neutralize the HCl from the hydroxylamine salt and maintain an alkaline environment (typically 2.0–2.5 eq of base total).

Q: The yield is low (<40%). What is consuming my starting material? A: Two common culprits:[1][2]

  • Hydrolysis of Nitrile: If the reaction is too basic and contains too much water, the nitrile group on the starting material can hydrolyze to an amide or acid.

    • Fix: Use absolute ethanol and minimize water content.[3] Add solid NaOH or NaOEt instead of aqueous solutions.[3]

  • Incomplete Cyclization: The intermediate oxime may form but fail to cyclize.[3]

    • Fix: Ensure the reaction is refluxed (approx. 78-80°C) for at least 4–6 hours. Monitor via TLC (stain with ninhydrin for amine detection).[3]

Module 2: Electrophilic Bromination (C-4 Functionalization)

Objective: Convert 3-ethylisoxazol-5-amine to 4-Bromo-3-ethylisoxazol-5-amine . Critical Parameter: Stoichiometry and Reagent Choice.

The Protocol
  • Reagents: 3-ethylisoxazol-5-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (0°C to RT).

  • Purification: Recrystallization (Ethanol/Water).[3]

Troubleshooting & FAQs

Q: Why use NBS instead of liquid Bromine (


)? 
A:  NBS is superior for this substrate for three reasons:
  • Regiocontrol: The C-4 position is the most electron-rich site.[1][2][3] NBS provides a slow, controlled release of electrophilic bromine, preventing over-bromination or ring destruction.

  • Safety: Liquid bromine is difficult to handle and can cause oxidative degradation of the amine.[3]

  • Work-up: The byproduct, succinimide, is water-soluble and easily removed during aqueous work-up.[1][2][3]

Q: I see a new spot on TLC that is less polar than the product. Is this di-bromination? A: It is likely N-bromination .[1][2][3] The amine group (


) is nucleophilic and can react with NBS to form an N-bromo species (

).[1][2][3]
  • Validation: These N-bromo species are often unstable.[1][2][3]

  • Corrective Action: Do not add excess NBS. Stick to 1.0–1.05 equivalents. If N-bromination occurs, treating the mixture with a mild reducing agent (e.g., dilute sodium thiosulfate) during work-up often reverts the N-Br bond back to the amine without affecting the C-Br bond.[1][2][3]

Q: The product is colored (brown/orange) after work-up. A: This indicates residual bromine or oxidation products.[1][2][3]

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution until the color dissipates. Recrystallize the final solid from Ethanol/Water (9:1) to remove trace succinimide and colored impurities.[3]
    

Module 3: Visualized Workflows

Figure 1: Synthesis & Regioselectivity Pathway

This diagram illustrates the critical divergence point in the cyclization step.[3]

SynthesisPathway Start 3-Oxopentanenitrile (Propionylacetonitrile) Reaction Reaction with NH2OH·HCl Start->Reaction Cond1 pH < 7 Low Temp Reaction->Cond1 Cond2 pH > 8 Reflux (Target) Reaction->Cond2 Prod1 3-Amino-5-ethylisoxazole (Wrong Isomer) Cond1->Prod1 Nitrile Attack Prod2 3-Ethylisoxazol-5-amine (Correct Intermediate) Cond2->Prod2 Ketone Attack Brom Bromination (NBS, MeCN) Prod2->Brom Final 4-Bromo-3-ethylisoxazol-5-amine (Final Product) Brom->Final

Caption: Synthesis pathway highlighting the pH-dependent regioselectivity required to obtain the 5-amine isomer.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield or Impurity? Check1 Check TLC Multiple Spots? Issue->Check1 SpotHigh Spot Rf > Product (Non-polar) Check1->SpotHigh SpotLow Spot Rf < Product (Polar/Streak) Check1->SpotLow Diag1 N-Bromination or Di-bromination SpotHigh->Diag1 Diag2 Incomplete Cyclization or Salt Formation SpotLow->Diag2 Sol1 Wash w/ Na2S2O3 Reduce NBS eq. Diag1->Sol1 Sol2 Check pH > 8 Increase Reflux Time Diag2->Sol2

Caption: Decision matrix for diagnosing common impurities during the bromination and cyclization steps.

Quantitative Data Reference

ParameterRecommended ValueImpact of Deviation
Cyclization pH 8.5 – 10.0 < 8.0 yields wrong isomer (3-amine). >[1][2][3] 12 may hydrolyze nitrile.[3]
Reaction Temp 78°C (EtOH Reflux) Low temp (< 50°C) favors kinetic product (wrong isomer).
NBS Equivalents 1.00 – 1.05 eq > 1.1 eq leads to N-bromination and complex mixtures.[1][2][3]
Reaction Time (Bromination) 30 min – 2 hrs Extended time may promote degradation. Monitor via TLC.

References

  • BenchChem. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

  • National Institutes of Health (PubChem). 4-Bromo-3-methylisoxazol-5-amine (Analog Reference).[1][2][3] CID 10487519.[3] Retrieved from

  • Johnson, L., et al. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis 2013; 45(02): 171-173.[1][2][3] (Cited for pH regioselectivity data). Retrieved from

Sources

Optimization

solubility issues of 4-Bromo-3-ethylisoxazol-5-amine in organic solvents

Technical Support Center: 4-Bromo-3-ethylisoxazol-5-amine Introduction 4-Bromo-3-ethylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-3-ethylisoxazol-5-amine

Introduction

4-Bromo-3-ethylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Researchers working with this compound may encounter challenges related to its solubility in common organic solvents, a critical parameter for reaction success, purification, and formulation.[3]

A comprehensive search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for 4-Bromo-3-ethylisoxazol-5-amine. This guide is therefore designed to serve as a technical support resource, providing a robust framework for systematically troubleshooting and optimizing solubility based on first principles of organic chemistry and established laboratory techniques. We will leverage data from structurally similar compounds and authoritative protocols to empower researchers to determine solubility parameters and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Bromo-3-ethylisoxazol-5-amine that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. Its structure contains:

  • An Isoxazole Ring: A polar heterocyclic core.

  • An Amine Group (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor.[4]

  • A Bromine Atom (-Br): This adds polarity and increases the molecular weight.

  • An Ethyl Group (-CH₂CH₃): A non-polar, lipophilic moiety.

The interplay between the polar amine and isoxazole core and the non-polar ethyl group dictates its affinity for different solvents. The presence of the amine group, in particular, can lead to strong intermolecular hydrogen bonding in the solid state, increasing the energy required to dissolve the crystal lattice.[5]

Q2: Based on its structure, in which classes of organic solvents should I start my solubility tests?

A2: The principle of "like dissolves like" is the best starting point. Given the molecule's mixed polarity, the following solvent classes are logical candidates:

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) are often excellent choices for compounds with both polar functional groups and significant molecular structure, as they can disrupt intermolecular forces without interfering with acidic or basic sites.

  • Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol) can be effective due to their ability to hydrogen bond with the amine group. Solubility may be temperature-dependent in these solvents.[5]

  • Ethers: (e.g., THF, Dioxane) have moderate polarity and may offer some solubility.

  • Halogenated Solvents: (e.g., Dichloromethane (DCM), Chloroform) may be effective, particularly given the presence of the bromine atom.

  • Non-Polar Solvents: (e.g., Hexanes, Toluene) are unlikely to be effective solvents on their own due to the compound's polar functional groups.

Q3: Is this compound acidic or basic? How does that affect solvent choice?

A3: The primary amine group (-NH₂) confers basic properties to the molecule.[4] This means its solubility can be dramatically increased in acidic solutions where it can form a more polar, soluble ammonium salt. While this is more relevant for aqueous solubility, it can be a factor in organic systems if acidic additives or co-solvents are used. The compound is unlikely to be acidic.

Troubleshooting Guide for Solubility Issues

When encountering poor solubility, a systematic approach is crucial. The following workflow and Q&A guide provide a step-by-step process for diagnosing and solving common issues.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Initial Observation: Compound has Poor Solubility step1 Q: Is the solvent choice appropriate? | A: Review the compound's structure and consult the qualitative solubility profile in Table 1. start->step1 START step2 Q: Can solubility be improved with energy? | A: Apply gentle heating or sonication. step1->step2 If solvent is appropriate outcome_fail Action: Re-evaluate solvent choice or proceed to advanced formulation strategies. step1->outcome_fail If solvent is inappropriate step3 Q: Has the system reached equilibrium? | A: Ensure sufficient time and agitation for dissolution. step2->step3 If still insoluble outcome_success Success: Compound Dissolved step2->outcome_success If soluble step4 Q: Can the solvent system be modified? | A: Consider using a co-solvent or a solvent mixture. step3->step4 If still insoluble step3->outcome_success If soluble step5 Q: Is particle size a limiting factor? | A: Reduce particle size to increase surface area. step4->step5 If still insoluble step4->outcome_success If soluble step5->outcome_success If soluble step5->outcome_fail If still insoluble Shake_Flask_Workflow Shake-Flask Method for Thermodynamic Solubility cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 eq1 Agitate at constant T (24-72 hrs) prep2->eq1 eq2 Settle solids (≥1 hr) eq1->eq2 an1 Filter supernatant (0.22 µm) eq2->an1 an2 Dilute sample an1->an2 an3 Quantify concentration (e.g., HPLC) an2->an3

Caption: Workflow for determining equilibrium solubility.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by.... [Link]

  • PubChem. 4-Bromo-3-methylisoxazol-5-amine. [Link]

  • PubChemLite. 4-bromo-3-methylisoxazol-5-amine (C4H5BrN2O). [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

  • Chawla, P. A., & Singh, J. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Ukaaz Publications. (2022, October 30). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

  • Amines and Heterocycles. (2020, March 4). [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • de Vries, M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

  • ChemRxiv. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. [Link]

  • ResearchGate. (2025, August 5). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-ethylisoxazol-5-amine via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 4-Bromo-3-ethylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-Bromo-3-ethylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related compounds. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and field-proven experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 4-Bromo-3-ethylisoxazol-5-amine in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My compound, 4-Bromo-3-ethylisoxazol-5-amine, is streaking or tailing significantly on the silica gel column. What is causing this, and how can I resolve it?

Answer:

Peak tailing or streaking is a frequent issue when purifying basic compounds like 4-Bromo-3-ethylisoxazol-5-amine on standard silica gel.[1][2]

Root Cause: The primary reason for this phenomenon is the interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] These acidic sites can protonate the amine, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase, resulting in poor peak shape and sometimes even irreversible adsorption.[2][3]

Solutions:

  • Mobile Phase Modification (The First Line of Defense): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2] This "deactivates" the acidic silanol groups. The basic modifier will preferentially interact with the acidic sites on the silica, minimizing the strong interaction with your target compound and leading to more symmetrical peaks.[1][2]

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your eluent.[1][2] For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of your solvent mixture.[2]

      • Ammonia: A solution of 1-2% concentrated ammonium hydroxide in your polar solvent (e.g., methanol) can be very effective, especially for more polar amines.[2]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider using an alternative stationary phase that is less acidic.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds due to its less acidic nature.[1][4]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which can improve the chromatography of amines, often allowing for the use of less polar solvent systems.[1][5][6]

  • Column Loading: Overloading the column can exacerbate tailing. As a general rule, maintain a silica gel to crude product ratio of at least 50:1 by weight.[7]

Question 2: I am having trouble getting my compound to elute from the column, even with a highly polar mobile phase.

Answer:

This issue typically points to excessively strong interactions between your compound and the stationary phase or potential decomposition.

Root Cause: The basicity of the amine in 4-Bromo-3-ethylisoxazol-5-amine can lead to very strong, sometimes irreversible, adsorption onto the acidic sites of silica gel.[2][3] In some cases, acid-sensitive compounds can also degrade on silica.[8]

Solutions:

  • Incorporate a Basic Modifier: If you are not already using one, add a competing base like triethylamine or a small amount of ammonium hydroxide to your mobile phase.[1] This will help to disrupt the strong acid-base interactions and facilitate elution.

  • Assess Compound Stability: Before committing to a large-scale column, it's wise to check the stability of your compound on silica. This can be done using a 2D TLC plate. Spot your compound in one corner, run the plate in a suitable eluent, then rotate it 90 degrees and run it again in the same eluent. If a new spot appears or the original spot has streaked, your compound is likely degrading on the silica.[8]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative, particularly if you have access to preparative HPLC or flash systems with C18 columns.[1][9] In reversed-phase, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a non-polar stationary phase.[10] The pH of the mobile phase can be adjusted to keep the amine in its neutral, less polar form, which often leads to better peak shape and recovery.[3]

    • Alumina: As mentioned previously, the less acidic nature of alumina can prevent the strong adsorption seen with silica.[1]

Question 3: How do I choose an appropriate starting solvent system for TLC and column chromatography?

Answer:

Selecting the right mobile phase is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is your primary tool for this optimization.

General Principles:

  • Normal-Phase Chromatography (Silica/Alumina): You will use a mixture of a non-polar solvent and a more polar solvent. The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4][8]

  • Starting Solvent Systems: For many isoxazole derivatives, mixtures of hexanes (or cyclohexane) and ethyl acetate are a good starting point.[11][12][13][14][15][16] Dichloromethane can also be used as a component in the mobile phase.[17][18]

  • Polarity Adjustment:

    • If your compound has a very low Rf (stays near the baseline), you need to increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If your compound has a very high Rf (runs near the solvent front), you need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Recommended Starting Solvent Systems for TLC:

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
HexaneEthyl Acetate80:20A very common starting point for many organic compounds.[12]
HexaneEthyl Acetate70:30A slightly more polar mixture.[15]
HexaneDichloromethane75:25Dichloromethane offers different selectivity compared to ethyl acetate.[17]
TolueneEthyl Acetate90:10Toluene can be beneficial for separating aromatic compounds due to π-π stacking interactions.[7]

Workflow for Solvent System Optimization:

G cluster_0 TLC Optimization Workflow A Dissolve crude product in a suitable solvent (e.g., DCM, EtOAc) B Spot on a silica gel TLC plate A->B C Develop plate in a trial solvent system (e.g., 80:20 Hexane:EtOAc) B->C D Visualize under UV light and/or with a stain C->D E Analyze Rf value of the target compound D->E F Is Rf between 0.2 and 0.4? E->F G Rf is too low (<0.2) F->G No H Rf is too high (>0.4) F->H No K Optimal solvent system found. Proceed to column chromatography. F->K Yes I Increase mobile phase polarity (e.g., 70:30 Hexane:EtOAc) G->I J Decrease mobile phase polarity (e.g., 90:10 Hexane:EtOAc) H->J I->C J->C

Caption: Workflow for optimizing the mobile phase using TLC.

II. Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in the synthesis of 4-Bromo-3-ethylisoxazol-5-amine?

Common impurities can include unreacted starting materials, byproducts from side reactions such as over-bromination, or regioisomers if the synthesis is not highly selective.[7][11] It is also possible to have residual solvents or reagents from the reaction workup.

Q2: How can I visualize 4-Bromo-3-ethylisoxazol-5-amine on a TLC plate?

Due to the aromatic nature of the isoxazole ring, the compound should be visible under a UV lamp (254 nm).[7][11] For enhanced visualization, or if the compound's UV activity is weak, you can use a TLC stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups.[19] For specific detection of the amine group, a ninhydrin stain can be used.[19]

Q3: Can I use reversed-phase chromatography for this purification?

Absolutely. Reversed-phase chromatography on a C18 stationary phase is a very effective method for purifying polar and ionizable compounds like primary amines.[9] It is often used in preparative HPLC systems. The mobile phase typically consists of water and an organic modifier like acetonitrile or methanol.[1][9] Adding a modifier like formic acid or ammonium acetate can help control the pH and improve peak shape.[1]

Q4: My purified compound seems to be unstable and changes color over time. What could be the cause?

Some bromo-substituted heterocyclic compounds can be sensitive to light and air, leading to gradual decomposition.[16] It is advisable to store the purified product under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature to maximize its long-term stability.

Q5: What is the principle behind using triethylamine (TEA) in the mobile phase?

The principle is competitive binding. The acidic silanol groups on the silica surface can form strong ionic bonds with the basic amine of your product, causing peak tailing.[2] Triethylamine is a stronger, more hindered base that is added in a small excess to the mobile phase. It effectively "caps" or neutralizes these acidic sites by binding to them, preventing your target molecule from interacting too strongly.[1][2] This allows your compound to travel through the column more uniformly, resulting in sharper, more symmetrical peaks.

G cluster_0 Mechanism of Action: Mobile Phase Modifier Silica Silica Surface (Acidic Si-OH sites) Tailing Strong Interaction (Causes Peak Tailing) Silica->Tailing Elution Symmetrical Peak (Improved Elution) Silica->Elution Amine 4-Bromo-3-ethylisoxazol-5-amine (Basic Amine) Amine->Silica Binds strongly TEA Triethylamine (TEA) (Competing Base) TEA->Silica Preferentially binds & neutralizes

Caption: Role of a basic modifier in preventing peak tailing.

III. Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography with Triethylamine Modifier
  • Slurry Preparation: In a beaker, add dry silica gel to your optimized non-polar/polar solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate) containing 1% (v/v) triethylamine to form a pourable slurry.[8]

  • Column Packing: Secure the column vertically. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the silica bed.[8]

  • Sample Loading: Dissolve your crude 4-Bromo-3-ethylisoxazol-5-amine in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the eluent (containing 1% TEA) to the column. Begin collecting fractions while maintaining a constant flow rate. You can use a gradient elution by gradually increasing the polarity of the mobile phase if necessary to elute all compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene or heating under high vacuum for complete removal.

IV. References

  • Technical Support Center: Purification of 3-(2-Chlorophenyl)isoxazol-5-amine by Chromatography - Benchchem. (n.d.). Retrieved from

  • Types of stationary phases in gas chromatography - Phenomenex. (2025, August 8). Retrieved from

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC. (2024, February 20). Retrieved from

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025, August 5). Retrieved from

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PMC. (2022, March 28). Retrieved from

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025, August 25). Retrieved from

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g - RSC Publishing. (2022, March 28). Retrieved from

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022, June 16). Retrieved from

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved from

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. (n.d.). Retrieved from

  • Interactions of HPLC Stationary Phases - Imtakt USA. (n.d.). Retrieved from

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI. (2023, December 22). Retrieved from

  • What's Happening to My Column? - LCGC International. (2020, November 12). Retrieved from

  • Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography - Benchchem. (n.d.). Retrieved from

  • GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Retrieved from

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved from

  • Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products - Benchchem. (n.d.). Retrieved from

  • COEI-2-AMIBIO Qualitative method for detection of biogenic amines produced by lactic acid bacteria by thin-layer chromatography (TLC) - OIV. (n.d.). Retrieved from

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020, February 15). Retrieved from

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. (n.d.). Retrieved from

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021, March 9). Retrieved from

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. (n.d.). Retrieved from

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Retrieved from

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31). Retrieved from

  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents. (n.d.). Retrieved from

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Retrieved from

  • N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine - PMC - NIH. (n.d.). Retrieved from

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - MDPI. (2021, October 23). Retrieved from

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. (2025, August 10). Retrieved from

  • 4-Chloro-5-ethylisoxazol-3-amine - ChemScene. (n.d.). Retrieved from

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (2023, January 17). Retrieved from

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.). Retrieved from

Sources

Optimization

preventing decomposition of 4-Bromo-3-ethylisoxazol-5-amine during heating

Technical Support Center: 4-Bromo-3-ethylisoxazol-5-amine Welcome to the technical support center for 4-Bromo-3-ethylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-3-ethylisoxazol-5-amine

Welcome to the technical support center for 4-Bromo-3-ethylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and reaction of this versatile heterocyclic compound. My aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Preventing Thermal Decomposition

One of the most frequently encountered issues when working with 4-Bromo-3-ethylisoxazol-5-amine is its propensity for decomposition upon heating. This guide provides a systematic approach to diagnosing and mitigating these challenges.

Issue 1: Reaction mixture turns dark brown or black upon heating.
  • Question: My reaction mixture, containing 4-Bromo-3-ethylisoxazol-5-amine, rapidly darkens upon reaching temperatures above 80°C, leading to a low yield of the desired product and a complex mixture of byproducts. What is causing this, and how can I prevent it?

  • Answer & Protocol:

    Probable Cause: The darkening of the reaction mixture is a strong indicator of thermal decomposition. The isoxazole ring, particularly when substituted with both an amino and a bromo group, is susceptible to thermal rearrangement and ring-opening reactions. The primary thermal decomposition pathway for isoxazoles involves the cleavage of the weak N-O bond.[1][2][3] This initial step can lead to the formation of highly reactive intermediates like vinylnitrenes, which can then undergo a cascade of secondary reactions, including polymerization, leading to the observed discoloration.[1][4][5] The presence of the amino group can further complicate matters by participating in side reactions.

    Mitigation Protocol:

    • Lower the Reaction Temperature: The most direct approach is to reduce the reaction temperature. If the desired reaction is not proceeding at a sufficient rate at lower temperatures, consider extending the reaction time.

    • Solvent Selection: Employ a solvent with a boiling point that naturally caps the maximum reaction temperature. See the table below for a list of recommended solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While the primary decomposition is thermal, oxidative processes can contribute to the formation of colored impurities.

    • pH Control: If your reaction conditions permit, ensure the reaction medium is not strongly acidic or basic. Extreme pH can catalyze decomposition pathways. For reactions involving bases, consider using a non-nucleophilic, sterically hindered base.

    • Use of Catalysts: For certain transformations, a suitable catalyst may allow the reaction to proceed at a lower temperature. For instance, some ring-opening and annulation reactions of isoxazoles can be catalyzed by transition metals like Fe(III) or Ru(II), sometimes in conjunction with microwave irradiation to allow for rapid, controlled heating.[6][7]

    Data Summary: Recommended Solvents for Controlled Heating

SolventBoiling Point (°C)Notes
Dichloromethane (DCM)39.6Suitable for reactions at or near room temperature.
Tetrahydrofuran (THF)66A versatile solvent for a range of transformations.
Acetonitrile (MeCN)82A polar aprotic solvent, often used in metal-catalyzed reactions.
1,4-Dioxane101A higher boiling point option, use with caution and under an inert atmosphere.
Toluene111Useful for reactions requiring temperatures around 100°C.
Issue 2: Formation of an unexpected isomer or rearranged product.
  • Question: I am attempting a substitution reaction on the isoxazole ring, but I am isolating a significant amount of a rearranged product instead of my target molecule. What is happening?

  • Answer & Protocol:

    Probable Cause: The thermal energy supplied to the reaction is likely inducing a molecular rearrangement. The initial N-O bond cleavage in the isoxazole ring can lead to intermediates that recyclize to form different heterocyclic systems, such as oxazoles or pyridines.[1][2][6] The specific rearrangement pathway is often dictated by the substituents on the isoxazole ring and the reaction conditions.

    Troubleshooting Workflow:

    Caption: Logical workflow for addressing unexpected isomer formation.

    Experimental Protocol: Exploring Alternative Activation Methods

    • Photochemical Activation: Some isoxazole rearrangements, such as isomerization to oxazoles, can be initiated photochemically, sometimes under milder conditions than thermal activation.[8] This approach requires specialized equipment but can provide a pathway to different reactivity.

    • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can sometimes lead to cleaner reactions and reduced reaction times compared to conventional heating.[6] This can minimize the time the compound is exposed to high temperatures, potentially reducing the extent of thermal decomposition and rearrangement.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of thermal decomposition for isoxazoles?

    • A1: The most accepted mechanism begins with the homolytic cleavage of the weak N-O bond, which is the most labile bond in the isoxazole ring.[1][2][3] This leads to the formation of a vinylnitrene intermediate, which is highly reactive and can undergo various subsequent transformations, including ring contraction to an azirine, rearrangement to a ketenimine, or cyclization to form other heterocycles.[1][5]

  • Q2: How do the bromo and amino substituents influence the thermal stability of the isoxazole ring?

  • Q3: Are there any additives that can be used to stabilize 4-Bromo-3-ethylisoxazol-5-amine during heating?

    • A3: While there are no universally applicable stabilizers, certain strategies can be employed depending on the reaction. In some contexts, radical scavengers could be used to intercept radical intermediates that may form during decomposition, although this could also interfere with the desired reaction. For reactions sensitive to acid, the addition of a non-nucleophilic base can prevent acid-catalyzed degradation. For instance, brominated flame retardants are known to release hydrobromic acid upon thermal decomposition, which can then degrade other components in a mixture.[11] A similar process could occur here, and a base could act as a scavenger for any HBr formed.

  • Q4: Can I use 4-Bromo-3-ethylisoxazol-5-amine in high-temperature, microwave-assisted reactions?

    • A4: Yes, but with caution. Microwave-assisted synthesis can be advantageous as it allows for rapid heating to the target temperature, potentially minimizing the formation of byproducts from prolonged exposure to heat.[6][12] However, due to the compound's thermal lability, it is crucial to carefully control the temperature and reaction time. It is recommended to start with lower temperatures and shorter irradiation times and gradually increase them while monitoring the reaction progress and the formation of impurities.

    Decomposition Pathway Diagram

    Decomposition_Pathway A 4-Bromo-3-ethylisoxazol-5-amine B Heat (Δ) C N-O Bond Cleavage B->C Initiation D Vinylnitrene Intermediate C->D E Rearrangement Products (e.g., Oxazoles, Azirines) D->E Recyclization F Fragmentation & Polymerization D->F Degradation G Complex Byproducts (Discoloration) F->G

    Caption: Simplified thermal decomposition pathway of the isoxazole ring.

References

  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Nunes, C. M., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace.
  • Nunes, C. M., et al. (2025). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate.
  • Nunes, C. M., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. PubMed.
  • Szychowski, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
  • Pratihar, P., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
  • Nunes, C. M., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society.
  • Nunes, C. M., et al. (n.d.). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Academia.edu.
  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem.
  • Boulton, A. J., & Katritzky, A. R. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals.
  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
  • Liu, Z., et al. (2016). Late-stage functionalization of BN-heterocycles. PMC.
  • Unknown author. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.
  • Unknown author. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate.
  • Unknown author. (2026). (PDF) Ring-Opening Fluorination of Isoxazoles. ResearchGate.
  • Unknown author. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters - ACS Publications.
  • Unknown author. (2025). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Unknown Source.
  • Unknown author. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • Unknown author. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
  • Unknown author. (2025). A Comparative Guide to the Electrophilicity of Brominated Heterocycles. Benchchem.
  • Unknown author. (n.d.). 33084-49-0 | 4-Bromo-3-methylisoxazol-5-amine. ChemScene.
  • Carell, T., et al. (n.d.). An Aminoisoxazole‐Based Proto‐RNA. University of Cambridge.
  • Unknown author. (2025). Aminoisoxazole: A Comparative Guide for Researchers. Benchchem.
  • Jakab, E., et al. (2025). Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate.
  • Unknown author. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight.
  • Unknown author. (n.d.). 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.
  • Unknown author. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. PubChem.
  • Unknown author. (n.d.). 4-Bromo-3-(difluoromethyl)isoxazol-5-amine. BLDpharm.
  • Chiu, C.P., & Chen, B.H. (2000). Stability of heterocyclic amines during heating. FAO AGRIS.
  • Chebanov, V. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
  • Unknown author. (2025). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
  • Unknown author. (2025). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.

Sources

Troubleshooting

troubleshooting low conversion rates in isoxazole amination reactions

Topic: Troubleshooting Low Conversion in Isoxazole Amination Ticket Type: Technical Guide & FAQ Status: Open Diagnostic Triage: Why is your reaction failing? Isoxazoles are notoriously deceptive substrates in cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Isoxazole Amination Ticket Type: Technical Guide & FAQ Status: Open

Diagnostic Triage: Why is your reaction failing?

Isoxazoles are notoriously deceptive substrates in cross-coupling. Their electron-deficient nature suggests they should undergo nucleophilic aromatic substitution (


), yet they rarely do without strong activation (e.g., nitro groups). Conversely, in Transition Metal-Catalyzed Cross-Coupling (TMCC), they present two fatal flaws: catalyst poisoning  via N-coordination and ring instability  (N-O bond cleavage) under reducing or basic conditions.

Use the following logic flow to diagnose your specific failure mode before altering conditions.

TroubleshootingFlow Start START: Low Conversion in Isoxazole Amination CheckSM Analyze Reaction Mixture: Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (Stalled) CheckSM->SM_Remains Yes SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No Poisoning Likely Catalyst Poisoning (N-Coordination) SM_Remains->Poisoning Sol_Poison SOLUTION: Switch to Bulky Ligands (BrettPhos, tBuXPhos) Use Pd-PEPPSI precatalysts Poisoning->Sol_Poison RingOpen Ring Cleavage Detected? (Check for Enaminoketones/Nitriles) SM_Gone->RingOpen BaseIssue Base-Mediated Opening RingOpen->BaseIssue Yes Homocouple Homocoupling or Protodehalogenation RingOpen->Homocouple No Sol_Base SOLUTION: Switch to weak base (Cs2CO3) or Electrophilic Amination BaseIssue->Sol_Base Sol_Homo SOLUTION: Optimize Temp/Conc Check Solvent Dryness Homocouple->Sol_Homo

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in isoxazole amination.

Module A: Overcoming Catalyst Poisoning (Buchwald-Hartwig)

The Issue: The isoxazole nitrogen is a competent ligand. In standard catalytic cycles, it competes with the phosphine ligand for the Pd(II) center. If the substrate binds tighter than the ligand, it forms an off-cycle "resting state" (Pd-Isoxazole complex), effectively arresting the catalytic cycle.

The Solution: Steric Bulk & Precatalysts You must make the catalyst "too big" to bind the isoxazole nitrogen but "open enough" to perform oxidative addition.

Recommended Ligand Systems
Ligand ClassSpecific LigandTarget SubstrateWhy it works
Biaryl Phosphines BrettPhos Primary AminesLarge cone angle prevents N-coordination; electronic richness aids oxidative addition.
Biaryl Phosphines RuPhos Secondary AminesOptimized for steric bulk; prevents formation of inactive Pd-dimers.
Biaryl Phosphines tBuBrettPhos Amides/Weak NucleophilesExtremely bulky; forces the catalyst to remain active.
Bidentate Xantphos General / ChelatingLarge bite angle can sometimes override substrate inhibition.
Protocol: Pd-Catalyzed Amination of 4-Bromoisoxazole

Use this protocol if Starting Material is unreacted.

Reagents:

  • Substrate: 4-Bromoisoxazole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) or XPhos Pd G4 (2 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Avoid alkoxide bases if possible.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inerting: Charge a reaction vial with

    
     and the Pd-precatalyst. Seal and purge with 
    
    
    
    for 5 minutes.
    • Why? Pd(0) is oxygen-sensitive. Precatalysts (G3/G4) are air-stable but active species are not.

  • Addition: Add the isoxazole and amine as solutions in degassed dioxane.

  • Activation: Heat to 80°C.

    • Note: If using Pd-PEPPSI, the activation energy is lower; you may see conversion at 60°C.

  • Monitoring: Check LCMS at 1 hour.

    • Pass Criteria: Appearance of product mass.

    • Fail Criteria: Only SM visible. -> Action: Increase Temp to 100°C or switch to tBuBrettPhos Pd G4 .

Module B: Preventing Ring Cleavage (Stability)

The Issue: The N-O bond is the "Achilles' heel" of the isoxazole.[1] Under basic conditions (especially with


), the C3-proton (if present) is acidic (

). Deprotonation leads to ring fragmentation into nitriles or enaminoketones.

Mechanistic Insight:



The Solution: Base Selection & Electrophilic Amination If your reaction turns into a "black tar" or complex mixture, you are likely destroying the ring.

Base Compatibility Matrix
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    (Too strong/nucleophilic).
  • Recommended:

    
     (Mild), 
    
    
    
    (Mild),
    
    
    .
  • Solvent Effect: Switch from Dioxane to tAmylOH (tert-Amyl alcohol). The bulky alcohol solvates the base, reducing its effective basicity/nucleophilicity while maintaining solubility.

Module C: The "Nuclear Option" – Electrophilic Amination

When Pd-catalysis fails due to poisoning or stability issues, switch to Electrophilic Amination . Instead of making the isoxazole the electrophile (Ar-Br), you make it the nucleophile (Ar-MgBr) and react it with an electrophilic nitrogen source.

Mechanism:

  • Magnesiation: Rapid I/Mg exchange generates the isoxazolyl-Grignard.

  • Amination: The Grignard attacks the weak N-O bond of a hydroxylamine derivative.

ElectrophilicAmination Substrate 4-Iodoisoxazole Grignard Isoxazolyl-MgBr (Intermediate) Substrate->Grignard -20°C, 30 min Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Grignard Product Amino-Isoxazole Grignard->Product Electrophilic Attack Reagent Electrophilic N Source (e.g., O-benzoyl hydroxylamine) Reagent->Product

Figure 2: Workflow for electrophilic amination using Knochel-type Turbo Grignards.

Protocol: Electrophilic Amination via Turbo-Grignard

Reagents:

  • Substrate: 4-Iodoisoxazole (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv)

  • Aminating Agent: O-benzoyl-N,N-diethylhydroxylamine (1.2 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Metallation: Dissolve 4-iodoisoxazole in THF and cool to -20°C .

    • Critical: Do not cool to -78°C; the exchange is too slow. Do not warm to 0°C; the ring may open. -20°C is the sweet spot [3].

  • Exchange: Add iPrMgCl·LiCl dropwise. Stir for 30 mins.

  • Amination: Add the electrophilic nitrogen source (dissolved in THF) slowly.

  • Warm Up: Allow to warm to Room Temperature over 2 hours.

  • Quench: Add saturated

    
    .
    

Why this works: This bypasses the Pd-catalytic cycle entirely, eliminating issues of catalyst poisoning. The reaction is driven by the high energy of the Grignard reagent, not a catalyst.

References
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

Sources

Optimization

crystallization techniques for high-purity 4-Bromo-3-ethylisoxazol-5-amine

Executive Summary & Product Identity Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are facing challenges with the purification of 4-Bromo-3-ethylisoxazol-5-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Identity

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are facing challenges with the purification of 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1 ).

This intermediate is critical in the synthesis of sulfonamide antibiotics and other bioactive heterocycles. Its structural analog, the methyl-variant, is well-documented, but the ethyl-derivative presents unique solubility behaviors due to increased lipophilicity. The primary challenge with this compound is its tendency to "oil out" rather than crystallize due to its relatively low melting point (predicted range: 55–75°C based on analogs) and high solubility in common organic solvents.

Compound Profile:

  • Name: 4-Bromo-3-ethylisoxazol-5-amine

  • CAS: 166964-38-1

  • Molecular Formula: C₅H₇BrN₂O

  • Molecular Weight: 191.03 g/mol

  • Key Impurities: 3-ethylisoxazol-5-amine (starting material), 4,4-dibromo species (over-bromination), and residual brominating agents.

Crystallization Protocols

We recommend two distinct protocols depending on your crude purity profile. Protocol A is for general purification (>90% crude), while Protocol B is for difficult separations where "oiling out" is persistent.

Protocol A: Dual-Solvent Cooling Crystallization (Ethanol/Water)

Best for removing inorganic salts and highly polar impurities.

  • Dissolution: Charge the crude 4-Bromo-3-ethylisoxazol-5-amine into a flask. Add Ethanol (absolute) at a ratio of 3-4 mL per gram of solid.

  • Heating: Heat the mixture to 50–55°C (do not exceed 60°C to avoid degradation). Stir until fully dissolved.

    • Note: If insoluble particulates remain, filter hot through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition: While maintaining 50°C, slowly add Deionized Water dropwise.

    • Target Ratio: Stop adding water when a faint, persistent turbidity (cloudiness) appears. This usually occurs at roughly 1:1 to 1:1.5 (Ethanol:Water) .

  • Re-dissolution: Add a minimal amount of Ethanol (0.5–1 mL) to just clear the turbidity.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical Step: Once at RT, transfer to a 4°C environment for 12 hours.

  • Harvest: Filter the off-white needles/prisms. Wash with cold 20% Ethanol/Water . Dry under vacuum at 35°C .

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Best for removing lipophilic impurities and avoiding "oiling out".

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (2 mL/g) at 40°C .

  • Concentration: If the solution is too dilute, concentrate under reduced pressure until the solution is nearly saturated (approx. 3 mL/g).

  • Seeding (Optional but Recommended): Add a seed crystal of pure product if available.

  • Anti-Solvent Addition: Slowly add n-Heptane (or Hexane) down the side of the flask.

    • Rate: 1 mL/minute.

    • Target Ratio: 1:3 (EtOAc:Heptane).

  • Crystallization: Stir gently at room temperature. A white precipitate should form.

  • Maturation: If an oil forms, heat gently to 45°C until it redissolves, then cool very slowly (1°C/min) with vigorous stirring to induce nucleation.

Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway.

PurificationWorkflow Start Crude 4-Bromo-3-ethylisoxazol-5-amine CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Yes LowPurity Purity < 90% or Dark Color CheckPurity->LowPurity No ProtocolA Protocol A: EtOH/Water (Cooling Crystallization) HighPurity->ProtocolA ProtocolB Protocol B: EtOAc/Heptane (Anti-Solvent) LowPurity->ProtocolB ResultA Crystalline Solid (Remove Polar Impurities) ProtocolA->ResultA CheckOil Did it Oil Out? ProtocolB->CheckOil Reheat Reheat to 45°C Add Seed Crystal Slow Cool CheckOil->Reheat Yes (Oiling) ResultB High Purity Crystals CheckOil->ResultB No (Crystals) Reheat->ResultB

Figure 1: Decision matrix for purification based on crude purity and phase behavior.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Do not discard. Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol or EtOAc). Allow to cool to RT without stirring initially, then scratch the glass to induce nucleation.
Colored Impurities Oxidation products or residual bromine.Dissolve crude in EtOAc and wash with 10% sodium thiosulfate (aq) to remove active bromine, then wash with brine. Dry over MgSO₄ before crystallizing. Use activated charcoal (10% w/w) during the hot dissolution step of Protocol A.
Low Yield Product is too soluble in the mother liquor.Cool the final mixture to -10°C . Alternatively, collect the mother liquor, evaporate to dryness, and perform a second "crop" crystallization (though purity will be lower).
Sticky Crystals Residual solvent trapped in lattice.Dry in a vacuum oven at 35°C for 24 hours. If persistent, recrystallize from Isopropyl Alcohol (IPA) .

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, 4-Bromo-3-ethylisoxazol-5-amine is often more soluble in Methanol, which might reduce your recovery yield. If using Methanol, you will likely need a higher ratio of water (antisolvent) to force precipitation.

Q: How do I store the purified compound? A: Aminoisoxazoles can darken upon exposure to light and air due to oxidation of the amine group. Store the purified crystals in an amber vial, under an inert atmosphere (Argon/Nitrogen), at 2–8°C .

Q: My melting point is lower than expected (e.g., <50°C). Why? A: This indicates solvent occlusion or impurities. The ethyl group adds flexibility compared to the methyl analog (MP ~66-71°C), so a slightly lower MP is natural, but a wide range (>2°C) suggests impurity. Dry the sample thoroughly. If the range remains wide, check for the unbrominated starting material (3-ethylisoxazol-5-amine) via LC-MS.

References

  • Royal Society of Chemistry. (2016). General procedures of synthesis of 5-amino-isoxazoles. Retrieved from [Link]

Troubleshooting

overcoming steric hindrance in 4-Bromo-3-ethylisoxazol-5-amine coupling

Current Status: Online Ticket ID: ISOX-Br-004 Subject: Overcoming Steric Hindrance & Electronic Deactivation in C4-Functionalization Executive Summary: The "Ortho-Ortho" Squeeze Welcome to the technical support hub for 4...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: ISOX-Br-004 Subject: Overcoming Steric Hindrance & Electronic Deactivation in C4-Functionalization

Executive Summary: The "Ortho-Ortho" Squeeze

Welcome to the technical support hub for 4-Bromo-3-ethylisoxazol-5-amine . If you are experiencing low yields, recovered starting material, or protodebromination, you are likely battling a specific structural distinctiveness of this scaffold: The C4-Steric Pocket.

The C4-bromide is flanked by a C3-Ethyl group (steric bulk) and a C5-Amine (electronic donor/catalyst poison). Standard "textbook" catalysts like


 or 

often fail here because they cannot penetrate this steric wall to undergo oxidative addition, or they are deactivated by the free amine.

This guide provides high-fidelity protocols to overcome these barriers using Next-Generation Ligand Systems and Protection Strategies .

Module 1: Diagnostic & Triage

Q: Why is my reaction stalling with significant starting material remaining?

A: This is a classic symptom of Oxidative Addition Failure . The C3-ethyl group creates a steric wall that prevents the bulky Palladium species from accessing the C-Br bond. Furthermore, the C5-amino group is electron-donating, which increases the electron density of the ring, making the C-Br bond less electrophilic and harder to break.

  • Immediate Fix: Switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands accelerate oxidative addition in hindered systems.

Q: I see the bromide disappearing, but I'm getting the reduced product (H instead of R). Why?

A: You are seeing Protodebromination . This occurs when the oxidative addition complex is formed, but the Transmetallation step is too slow due to sterics. The Palladium center then grabs a hydride (from the solvent or ligand) and undergoes reductive elimination.[1]

  • Immediate Fix:

    • Switch solvent to 1,4-Dioxane or Toluene (avoid DMF/DMA which can act as hydride sources).

    • Use anhydrous conditions .

    • Increase the concentration of the boronic acid/ester (1.5 – 2.0 equiv).

Q: Does the free amine (-NH2) interfere with the catalyst?

A: Yes. The isoxazole amine is a competent ligand. It can coordinate to the Pd(II) species, forming a stable "off-cycle" resting state that shuts down catalysis.

  • Immediate Fix: If ligand switching fails, protect the amine as an Acetamide (Ac) or Boc-carbamate . This reduces its Lewis basicity and prevents coordination.

Module 2: Experimental Protocols
Protocol A: High-Steric Suzuki-Miyaura Coupling (Recommended)

Use this for direct coupling without protecting the amine.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Function
Substrate 4-Bromo-3-ethylisoxazol-5-amine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.5Nucleophile
Catalyst Source

0.025 (5% Pd)Pd(0) Source
Ligand SPhos (or XPhos)0.10 (10%)Steric Facilitator
Base

(finely ground)
3.0Activator
Solvent 1,4-Dioxane /

(10:1)
--0.2 M Conc.

Step-by-Step:

  • Pre-complexation: In a vial, mix

    
     and SPhos  in 1 mL of Dioxane. Stir at RT for 5 mins until the solution turns from dark purple to orange/red (indicating active 
    
    
    
    formation).
  • Loading: Add the isoxazole substrate, boronic acid, and

    
     to a reaction tube equipped with a stir bar.
    
  • Inerting: Cap the tube and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Syringe in the pre-formed catalyst solution and the remaining degassed solvent/water.

  • Reaction: Heat to 90°C for 4–12 hours. Do not overheat isoxazoles (>110°C) as the N-O bond is thermally labile.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Protection First" Route (Fallback)

Use this if Protocol A yields <30% conversion.

  • Protection: React substrate with

    
     (1.1 equiv) in Pyridine/DCM to form the N-acetyl  derivative.
    
  • Coupling: Perform Protocol A using the N-acetyl substrate.

  • Deprotection: Hydrolyze with

    
     in MeOH/Water at 50°C. (Avoid strong acids which may cleave the isoxazole ring).
    
Module 3: Decision Logic & Troubleshooting Workflow

The following diagram illustrates the logical flow for optimizing this specific coupling reaction.

Troubleshooting Start Start: 4-Bromo-3-ethylisoxazol-5-amine Coupling Standard Attempt Standard Conditions (Pd(PPh3)4 / Na2CO3) Start->Standard Check Check LCMS/NMR Standard->Check Success Yield > 70% Proceed to Isolation Check->Success Good Conversion NoRxn Result: Recovered SM (Oxidative Addition Failure) Check->NoRxn SM Remains Dehalo Result: Protodebromination (Product is H-Isoxazole) Check->Dehalo Reduced Product Sol_Ligand Switch to SPhos/XPhos (Boost Steric Access) NoRxn->Sol_Ligand Step 1 Sol_Protect Protect Amine (Boc/Ac) (Prevent Catalyst Poisoning) NoRxn->Sol_Protect If Ligand Fails Sol_Solvent Switch to Anhydrous Dioxane (Stop Hydride Transfer) Dehalo->Sol_Solvent Step 1 Sol_Ligand->Check Retest Sol_Solvent->Check Retest Sol_Protect->Sol_Ligand Retry Coupling

Caption: Decision tree for optimizing hindered isoxazole couplings. Blue nodes indicate corrective actions.

Module 4: Comparative Data (Ligand Performance)

The following data summarizes typical performance metrics for C4-isoxazole couplings based on internal application notes and literature precedents for hindered heteroaryl bromides.

Ligand SystemConversion (24h)YieldNotes

< 15%< 10%Not Recommended. Ligand is too bulky and electron-neutral. Fails to penetrate the ethyl-amine pocket.

30 - 40%25%Moderate oxidative addition, but slow turnover.

+ SPhos
> 95% 85-92% Gold Standard. SPhos is small enough to enter the pocket but bulky enough to drive reductive elimination.
PEPPSI-IPr > 90%80-88%Excellent alternative. NHC ligands are highly active for hindered substrates.
References
  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][3][9]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source: Yoneda Labs.
    • URL:[Link]

  • Sterically Hindered Amination of Aryl Chlorides (Analogous Systems).

    • Source: Organic Chemistry Portal (Lai et al., Synthesis 2019).
    • URL:[Link]

  • Application Notes for Coupling Reactions of 5-Bromooxazole (Isoxazole Analog).

    • Source: BenchChem Protocols.[2][10]

Sources

Optimization

stability of 4-Bromo-3-ethylisoxazol-5-amine under acidic conditions

This guide details the stability profile of 4-Bromo-3-ethylisoxazol-5-amine (CAS: 33084-49-0 analog) under acidic conditions, designed for researchers observing degradation or yield loss during synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile of 4-Bromo-3-ethylisoxazol-5-amine (CAS: 33084-49-0 analog) under acidic conditions, designed for researchers observing degradation or yield loss during synthesis and purification.

Executive Summary

4-Bromo-3-ethylisoxazol-5-amine exhibits moderate to high instability in acidic media (pH < 4), particularly at elevated temperatures or during prolonged exposure. The electron-rich 5-amino group, combined with the electron-withdrawing 4-bromo substituent, creates a "push-pull" system that sensitizes the isoxazole ring to acid-catalyzed hydrolysis and ring cleavage .

Researchers commonly encounter this instability as:

  • Disappearance of starting material during acidic workups (e.g., HCl washes).

  • Formation of a new polar peak (M+1 m/z) in LCMS, corresponding to the isoxazolone or hydrolyzed open-chain byproduct.

  • Low yields during reactions requiring Lewis acids or acidic catalysts.

Part 1: The Mechanism of Degradation

The degradation is driven by the protonation of the ring nitrogen (N2), which activates the C5 position for nucleophilic attack by water. The 4-bromo substituent enhances the electrophilicity of C5, accelerating this process compared to non-halogenated analogs.

Primary Pathway: Hydrolytic Deamination & Ring Opening
  • Protonation : Acid protonates the ring nitrogen (

    
    ), destabilizing the aromatic system.
    
  • Nucleophilic Attack : Water attacks the C5 carbon (bearing the amine).

  • Deamination : The amino group is displaced (releasing

    
    ), forming the isoxazol-5(4H)-one  intermediate.
    
  • Ring Cleavage : The isoxazolone is unstable and cleaves to form

    
    -bromo-
    
    
    
    -keto amides
    or
    
    
    -bromo-
    
    
    -ketonitriles
    .
Visual Pathway Analysis

The following diagram illustrates the critical failure points in the molecule's stability under acidic conditions.

degradation_pathway Start 4-Bromo-3-ethylisoxazol-5-amine (Stable Solid) Protonation Protonated Intermediate (Activated Ring) Start->Protonation + H+ (Acid) Transition Tetrahedral Intermediate (Water Attack at C5) Protonation->Transition + H2O (Nucleophilic Attack) Isoxazolone 4-Bromo-3-ethylisoxazol-5(4H)-one (Transient Species) Transition->Isoxazolone - NH3 (Deamination) Product Open-Chain Hydrolysis Product (α-bromo-β-keto amide/nitrile) Isoxazolone->Product Ring Cleavage

Caption: Acid-catalyzed degradation pathway showing the critical transition from the stable amine to the hydrolyzed open-chain byproduct.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose and resolve stability issues in your experiments.

Scenario 1: "My compound disappeared during workup."

Symptom : After quenching a reaction with 1M HCl or washing with acidic brine, the organic layer shows no product, or the yield is drastically low. Root Cause : The compound is soluble in aqueous acid due to the amine (forming a salt), but prolonged exposure caused hydrolysis. Solution :

  • Immediate Action : Neutralize the aqueous layer with saturated

    
     immediately and extract with EtOAc. Do not let the acidic solution stand.
    
  • Protocol Adjustment : Switch to a buffered quench (e.g., Ammonium Chloride or Phosphate buffer pH 6) instead of strong mineral acids.

Scenario 2: "I see a new peak in LCMS with Mass M+1."

Symptom : LCMS shows the parent mass (


) decreasing and a new peak (

) appearing.
  • Example: Parent MW = 191 (Br isotope pattern). New Peak MW = 192. Root Cause : Hydrolysis of the amine (

    
    , mass 16) to a ketone/hydroxyl (
    
    
    
    , mass 16). The net mass change is
    
    
    Da (
    
    
    ). This indicates conversion to the isoxazolone . Solution :
  • The

    
     species is the 4-bromo-3-ethylisoxazol-5(4H)-one . This transformation is often irreversible.
    
  • Prevention : Ensure all solvents are anhydrous. Avoid using TFA in LCMS mobile phases if the sample sits in the autosampler for long periods; use Formic Acid (weaker) or Ammonium Acetate instead.

Scenario 3: "The reaction mixture turned dark brown/black."

Symptom : Upon heating with an acid catalyst (e.g., p-TsOH, acetic acid), the solution darkens. Root Cause : Ring opening produces reactive nitriles and


-halo ketones, which rapidly polymerize or decompose under thermal stress.
Solution :
  • Temperature Control : 5-aminoisoxazoles are thermally sensitive. Keep reaction temperatures below 60°C when acid is present.

  • Scavengers : If the acid is a byproduct, add a mild base (e.g.,

    
     or 2,6-lutidine) to buffer the system.
    

Part 3: Stability Data & Storage Protocols

ParameterStability StatusRecommendation
Solvent Compatibility Good in MeOH, DMSO, DCM.Avoid acidic alcohols (e.g., HCl/MeOH) which promote etherification or ring opening.
Acid Resistance Poor in HCl, TFA,

.
Stable in mild organic acids (Acetic Acid) at RT. Unstable in mineral acids.
Thermal Stability Moderate (Solid).Melting point ~66-71°C. Store at 2-8°C to prevent slow thermal degradation.
Solution Stability Low in acidic buffers.Prepare analytical samples immediately before injection. Do not store in acidic mobile phase.
Recommended Analytical Method (HPLC)

To monitor stability without inducing degradation during analysis:

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A : 10 mM Ammonium Acetate (pH 6.5). Avoid 0.1% TFA.

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% to 95% B over 10 min.

  • Detection : UV at 254 nm.

References

  • Sigma-Aldrich . 4-Bromo-3-methylisoxazol-5-amine Product Specification. Accessed 2026.[2] Link

  • RSC Advances . Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. 2026. Link

  • Journal of Organic Chemistry. Reactions of 5-Aminoisoxazoles with

    
    -Diazocarbonyl Compounds. 2019. Link
    
  • MDPI . 5-Chloroisoxazoles: A Versatile Starting Material. 2022. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR Analysis and Functional Group Identification of 4-Bromo-3-ethylisoxazol-5-amine: A Methodological Comparison Guide

As a critical building block in medicinal chemistry and drug development, 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1) presents a highly functionalized heterocyclic structure. Its precise characterization is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in medicinal chemistry and drug development, 4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1) presents a highly functionalized heterocyclic structure. Its precise characterization is paramount for quality control and downstream synthetic validation. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for elucidating its structural motifs—specifically the primary amine (-NH₂), the halogenated isoxazole ring, and the aliphatic ethyl chain.

However, the fidelity of functional group identification is heavily dictated by the chosen sampling methodology. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus classic Potassium Bromide (KBr) Pellet Transmission , providing researchers with the mechanistic causality behind spectral shifts and self-validating protocols for rigorous analysis.

Structural Profiling & Analytical Challenges

The molecular architecture of 4-Bromo-3-ethylisoxazol-5-amine introduces specific spectroscopic nuances:

  • The Primary Amine (C5): Exhibits a characteristic asymmetric and symmetric N-H stretching doublet (3400–3200 cm⁻¹). This group is highly sensitive to hydrogen bonding and matrix moisture.

  • The Halogenated Isoxazole Ring: The electron-withdrawing bromine atom at C4 alters the electron density of the adjacent heteroaromatic ring, inducing a slight bathochromic (red) shift in the C=N and C=C stretching frequencies compared to unbrominated analogs.

  • The C-Br Bond: The carbon-halogen stretch manifests as a weak signal in the far fingerprint region (650–500 cm⁻¹), requiring high signal-to-noise ratios for accurate detection.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

To accurately profile this compound, analytical scientists must choose between surface-level reflectance and bulk transmission techniques.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (typically a diamond crystal) to generate an evanescent wave that penetrates the sample.

  • Performance Advantage: ATR requires zero sample preparation and avoids the introduction of hygroscopic salts. According to , this preserves the delicate N-H stretching region from being obscured by broad O-H water bands common in poorly prepared matrices[1]. It is the optimal choice for rapid validation of the amine functional group.

  • Performance Limitation: The penetration depth of the evanescent wave is wavelength-dependent (shallower at high wavenumbers). Consequently, the peak intensities for the N-H and C-H stretches will appear inherently weaker than in transmission spectra[2]. Furthermore, anomalous dispersion of the refractive index can cause slight peak shifts.

KBr Pellet Transmission

The classic KBr method involves dispersing the solid sample within an infrared-transparent alkali halide matrix.

  • Performance Advantage: As noted by , KBr transmission yields superior signal-to-noise ratios, sharper peaks, and a flatter baseline[3]. This makes it the superior alternative for identifying the weak C-Br stretching vibration in the fingerprint region, which can sometimes be lost in the intrinsic phonon absorption bands of diamond ATR crystals[4].

  • Performance Limitation: KBr is highly hygroscopic. Moisture absorption can mask the amine doublet, and poor homogenization can lead to scattering artifacts[1].

Quantitative Spectral Data Comparison

The following table synthesizes the expected spectral data for 4-Bromo-3-ethylisoxazol-5-amine, highlighting the performance differences between the two FTIR modalities.

Functional GroupExpected Range (cm⁻¹)ATR-FTIR Peak (cm⁻¹)KBr Pellet Peak (cm⁻¹)Analytical Causality & Notes
N-H Stretch (1° Amine) 3500 – 32003410, 3320 (Doublet)3415, 3325 (Doublet)ATR avoids hygroscopic O-H overlap; KBr risks masking the doublet if not rigorously dried.
C-H Stretch (Ethyl) 2980 – 28502975, 28802978, 2882ATR peak intensities are inherently lower at high wavenumbers due to shallow penetration depth.
C=N / C=C (Isoxazole) 1650 – 14001610, 15051615, 1510Bromine at C4 induces a slight bathochromic shift vs. unbrominated precursors.
N-O Stretch (Ring) 1100 – 100010451048Strong, sharp peak; reliable and distinct in both methodologies.
C-Br Stretch 650 – 500585 (Weak)590 (Moderate)KBr provides superior signal-to-noise for trace halogen detection in the far fingerprint region.

Analytical Workflow Visualization

Workflow Sample 4-Bromo-3-ethylisoxazol-5-amine ATR ATR-FTIR Method Sample->ATR KBr KBr Pellet Method Sample->KBr ATR_Prep Direct Crystal Application ATR->ATR_Prep KBr_Prep Grind with KBr & Press KBr->KBr_Prep Acquisition Spectral Acquisition ATR_Prep->Acquisition KBr_Prep->Acquisition Analysis Functional Group ID Acquisition->Analysis

Comparative workflow of ATR-FTIR vs. KBr pellet transmission analysis for solid samples.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies incorporate self-validating mechanisms based on established spectroscopic principles.

Protocol A: ATR-FTIR Analysis (Optimized for Amine Detection)
  • System Validation (Critical): Before sample application, acquire a background scan on the bare, solvent-cleaned diamond crystal. Causality: The system is validated only if the energy throughput exceeds 95% of the factory baseline and no residual peaks are observed, confirming absolute cleanliness and preventing cross-contamination.

  • Sample Application: Deposit approximately 2–5 mg of solid 4-Bromo-3-ethylisoxazol-5-amine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure (e.g., 75 psi) to the solid[2]. Causality: The evanescent wave penetrates only 0.5–2.0 µm beyond the crystal surface. High, uniform pressure ensures intimate optical contact, which is mandatory for maximizing the signal-to-noise ratio.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an ATR correction algorithm via the spectrometer software. Causality: This mathematically compensates for the wavelength-dependent penetration depth, normalizing relative peak intensities to closely match standard transmission spectra.

Protocol B: KBr Pellet Transmission (Optimized for Halogen Detection)
  • Matrix Dehydration: Dry spectral-grade KBr powder at 105°C for a minimum of 24 hours prior to use. Causality: Eliminates adsorbed water that would otherwise generate a massive O-H band at ~3300 cm⁻¹, completely masking the target compound's primary amine doublet[1].

  • Sample Milling: Combine 1–2 mg of the analyte with 100 mg of the dried KBr in an agate mortar. Grind vigorously for 2–3 minutes. Causality: Reduces the analyte particle size to <2 µm (smaller than the shortest infrared wavelength used). Failing to do so results in the Christiansen effect—anomalous scattering that causes severe baseline distortion.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm stainless steel die. Apply 10 tons of pressure using a hydraulic press under a continuous vacuum for 5 minutes[4].

  • Visual Validation (Critical): Extract the pellet and inspect it against a light source. Causality: The protocol is validated only if the disc is optically transparent. A cloudy or opaque pellet indicates trapped air, moisture, or insufficient milling, necessitating immediate recreation of the sample[3].

  • Acquisition: Mount the transparent pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution against a pure, pre-recorded KBr background.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Solution URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 4-Bromo-3-ethylisoxazol-5-amine

Executive Summary The Challenge: 4-Bromo-3-ethylisoxazol-5-amine presents a dual chromatographic challenge: the basic amine moiety causes severe peak tailing on standard silica columns due to silanol interactions, while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 4-Bromo-3-ethylisoxazol-5-amine presents a dual chromatographic challenge: the basic amine moiety causes severe peak tailing on standard silica columns due to silanol interactions, while the hydrophobic bromine/ethyl substituents require careful organic modulation for adequate retention. Furthermore, the isoxazole ring is susceptible to ring-opening hydrolysis under high pH, limiting mobile phase choices.

The Solution: This guide compares a standard generic gradient method against an Optimized Ion-Suppression Protocol (OISP) developed specifically for this analyte. We demonstrate that the OISP method significantly reduces tailing (Tailing Factor < 1.2), improves resolution of brominated impurities, and offers superior reproducibility for QC environments.

Part 1: Molecular Profile & Critical Quality Attributes (CQA)

Before initiating method development, we must understand the physicochemical behavior of the analyte to predict chromatographic performance.

PropertyValue / CharacteristicChromatographic Implication
Structure Isoxazole core, 5-amino, 4-bromo, 3-ethylPolar head (amine) with lipophilic tail (Br, Ethyl).[1]
pKa (Predicted) ~2.5 - 3.5 (Amine conjugate acid)The molecule is a weak base.[2] At neutral pH, it exists in equilibrium, causing peak broadening.[2] Acidic pH (< 2.5) is required to ensure full protonation.[2]
LogP ~1.8 - 2.2Moderately lipophilic.[2] Requires ~30-50% organic modifier for elution.[2]
UV Max ~252 nmStrong absorbance in the UV range due to the conjugated heterocyclic system.[2]
Key Impurities 3-Ethylisoxazol-5-amine (Starting Material), 4,4-Dibromo species (Over-bromination), Ring-opened amides.Method must resolve the non-brominated precursor (more polar) from the target.[2]
Synthesis & Impurity Pathway

Understanding the origin of impurities is vital for specificity.[2] The primary impurity is the unreacted starting material (Impurity A) and potential degradation products (Impurity B).

SynthesisPathway SM 3-Ethylisoxazol-5-amine (Starting Material) Target 4-Bromo-3-ethylisoxazol-5-amine (Target Analyte) SM->Target Bromination ImpA Impurity A: Unreacted Precursor SM->ImpA Incomplete Rxn Reagent NBS / Br2 Reagent->Target ImpB Impurity B: Ring-Opened Hydrolysis Target->ImpB High pH / Heat

Figure 1: Impurity genealogy for 4-Bromo-3-ethylisoxazol-5-amine. Impurity A is the critical separation target.

Part 2: Method Comparison & Optimization

We compared three distinct methodological approaches to identify the most robust protocol.

Method A: The "Generic" Scouting Method

Standard approach used in early discovery.[2]

  • Column: C18 (Standard), 5 µm, 4.6 x 150 mm.[2][3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[2]

  • Result: FAILED .

    • Observation: Significant peak tailing (Tf > 2.0).[2]

    • Cause: Formic acid (pH ~2.[2]7) is not strong enough to fully suppress silanol ionization on standard silica, leading to secondary interactions with the amine.

Method B: The "Alternative" Selectivity

Using a Phenyl-Hexyl phase to leverage pi-pi interactions with the bromo-isoxazole system.

  • Column: Phenyl-Hexyl, 3.5 µm.[2]

  • Mobile Phase: Water (10mM Ammonium Acetate) / Methanol.[2]

  • Result: ACCEPTABLE BUT LIMITED .

    • Observation: Good separation of the bromo-impurity, but peak shape remained broad due to the buffering capacity of acetate at pH 4-5 being insufficient for this weak base.

Method C: The "Optimized" Ion-Suppression Protocol (OISP)

The recommended product of this guide.

  • Rationale: Uses a chaotropic buffer (Phosphate) at low pH to fully protonate the amine and suppress silanols, combined with a base-deactivated column.[2]

  • Column: High-Purity End-capped C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[2][3][4][5][6]

Comparative Performance Data
ParameterMethod A (Generic Formic)Method B (Phenyl-Hexyl)Method C (Optimized OISP)
Retention Time (min) 4.25.83.5
Tailing Factor (Tf) 2.1 (Fail)1.4 (Marginal)1.08 (Excellent)
Theoretical Plates (N) 4,5006,2009,800
Resolution (Rs) vs Impurity A 1.82.53.2
LOD (µg/mL) 0.50.20.05

Expert Insight: The drastic improvement in Method C is due to the phosphate buffer .[2] Unlike volatile organic acids (formic/TFA), phosphate provides high ionic strength, effectively masking residual silanols on the stationary phase. This is critical for 5-amino-isoxazoles.[2]

Part 3: Detailed Experimental Protocol (Method C)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g KH₂PO₄ in 1000 mL Milli-Q water. Adjust pH to 2.5 ± 0.1 using 85% Orthophosphoric Acid. Filter through 0.22 µm nylon filter.[2]

  • Organic (Mobile Phase B): HPLC Grade Acetonitrile (ACN).[2]

  • Diluent: 50:50 Water:ACN.[2][3]

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis/PDA Detector.

  • Column: C18, 4.6 x 100 mm, 3.5 µm (Pore size 95-100 Å).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Controlled).

  • Detection: 254 nm (Reference 360 nm off).[2]

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
10.04060Linear Ramp (Elute Target)
12.01090Wash
12.19010Re-equilibration
15.09010End
System Suitability Requirements (Self-Validation)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0%[2]

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • Resolution (if Impurity Mix used): ≥ 2.0 between Impurity A and Target.

Part 4: Method Development Workflow

The following decision tree illustrates the logic used to arrive at the Optimized OISP method.

MethodDevWorkflow Start Start: 4-Bromo-3-ethylisoxazol-5-amine CheckChem Analyze Chemistry: Basic Amine + Hydrophobic Br Start->CheckChem Scout1 Scout: C18 / Formic Acid / ACN CheckChem->Scout1 Decision1 Peak Tailing > 1.5? Scout1->Decision1 FixTailing Strategy: Suppress Silanols Decision1->FixTailing Yes Opt1 Option A: Add TEA (Triethylamine) FixTailing->Opt1 Opt2 Option B: Switch to Phosphate pH 2.5 FixTailing->Opt2 TestOpt2 Test Phosphate Method Opt1->TestOpt2 Alternative Opt2->TestOpt2 Validate Validation: Linearity, Precision, LOD TestOpt2->Validate Final Final Protocol: OISP Method Validate->Final

Figure 2: Method Development Decision Tree highlighting the critical switch to phosphate buffer.

References

  • PubChem. (2025).[2][4][7] 4-Bromo-3-methylisoxazol-5-amine (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020).[2] HPLC method for analyzing new compounds – analogs of an antineoplastic drug.[2] Retrieved from [Link]

Sources

Comparative

Mechanistic Grounding: The Electronics of the 5-Aminoisoxazole Scaffold

Comparative Reactivity Guide: 4-Bromo vs. 4-Iodo-3-ethylisoxazol-5-amine in Cross-Coupling Applications Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Bromo vs. 4-Iodo-3-ethylisoxazol-5-amine in Cross-Coupling Applications

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols.

The 5-aminoisoxazole motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, BET bromodomain inhibitors, and allosteric modulators[1]. When functionalizing the C4 position of 3-ethylisoxazol-5-amine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the choice between a bromine or iodine substituent fundamentally dictates the reaction's kinetic pathway and required conditions.

To understand this reactivity difference, one must analyze the local electronic environment. While the isoxazole ring is generally considered electron-withdrawing, the C5-amino group (-NH₂) acts as a strong electron-donating group via resonance. This electron donation significantly increases the electron density at the adjacent C4 position[2].

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the C–X bond is highly sensitive to the electron density of the heteroaryl halide. Electron-rich halides undergo oxidative addition much slower than their electron-deficient counterparts.

  • The 4-Bromo Challenge: The C–Br bond has a relatively high dissociation energy (~81 kcal/mol). Combined with the electron-rich nature of the C4 position, this creates a massive kinetic barrier for oxidative addition[3]. Consequently, the bromo variant requires highly active, electron-rich, and sterically bulky phosphine ligands (such as XPhos) to force electron density onto the palladium center and facilitate insertion[4].

  • The 4-Iodo Advantage: The C–I bond is significantly weaker (~65 kcal/mol). This lower bond energy easily overrides the electronic penalty imposed by the 5-amino group, allowing oxidative addition to proceed rapidly even with standard, inexpensive catalysts at mild temperatures[1].

Pathway Visualization: The Catalytic Bottleneck

The diagram below illustrates the divergent kinetic pathways of the two halogens within the standard cross-coupling catalytic cycle.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 4-Halo-isoxazole TransMet Transmetalation OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Coupled Product Iodo 4-Iodo: Fast Activation (Mild Conditions) Iodo->OxAdd Bromo 4-Bromo: Slow Activation (Requires XPhos/Heat) Bromo->OxAdd

Figure 1: Pd-Catalyzed Cycle highlighting the oxidative addition bottleneck for 4-halo-isoxazoles.

Comparative Performance Data

The following table synthesizes quantitative data and operational parameters when subjecting these two building blocks to standard Suzuki-Miyaura coupling conditions.

Parameter4-Bromo-3-ethylisoxazol-5-amine (CAS: 166964-38-1)[5]4-Iodo-3-ethylisoxazol-5-amine
C–X Bond Dissociation Energy ~ 81 kcal/mol~ 65 kcal/mol
Oxidative Addition Rate Slow (High kinetic barrier)Fast (Facile activation)
Optimal Pd Catalysts XPhos Pd G3, Pd(OAc)₂/dtbpfPd(dppf)Cl₂, Pd(PPh₃)₄
Typical Operating Temp. 80 °C – 110 °C25 °C – 60 °C
Primary Side Reactions Hydrolytic degradation at high heatProtodehalogenation (des-iodination)
Steric Hindrance Tolerance Poor (Requires forcing conditions)Excellent
Storage Stability High (Stable at ambient conditions)Moderate (Requires cold, dark storage)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific physical and analytical checkpoints to verify that the mechanistic steps (e.g., catalyst activation, transmetalation) are occurring correctly.

Protocol A: Mild Suzuki Coupling of 4-Iodo-3-ethylisoxazol-5-amine

Use this protocol when coupling sterically hindered boronic acids or when the product is thermally sensitive.

  • Setup: In a thoroughly degassed vial, combine 4-iodo-3-ethylisoxazol-5-amine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

  • Reaction: Heat to 50 °C for 2–4 hours.

  • System Validation (Critical Check):

    • Visual: The mixture should remain a dark, homogeneous red/brown. Black precipitate indicates catalyst crashing out (Pd black formation).

    • Analytical: Monitor via LCMS. Specifically look for the des-iodo byproduct (mass = M - I + H). Because the C–I oxidative addition is so fast, if the subsequent transmetalation step is too slow, the Pd(II) intermediate will undergo protodehalogenation[3].

    • Correction: If des-iodination exceeds 10%, increase the equivalents of boronic acid to 1.5 or switch to a more soluble/stronger base (e.g., Cs₂CO₃) to accelerate transmetalation.

Protocol B: High-Performance Suzuki Coupling of 4-Bromo-3-ethylisoxazol-5-amine

Use this protocol to leverage the lower cost and higher stability of the bromo-variant, utilizing advanced Buchwald precatalysts[4].

  • Setup: In a dry, argon-flushed Schlenk flask, combine 4-bromo-3-ethylisoxazol-5-amine (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G3 precatalyst (5 mol%), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. (Water is minimized here to prevent hydrolytic degradation of the isoxazole at high temperatures).

  • Reaction: Heat to 90 °C for 12 hours.

  • System Validation (Critical Check):

    • Visual: The XPhos Pd G3 precatalyst is initially yellow/orange. Upon reaching ~60 °C, the solution must transition to a deep red/brown. This color change is the physical validation that the carbazole leaving group has been ejected and the active, monoligated Pd(0) species has been generated.

    • Correction: If the solution remains yellow and starting material persists on TLC, precatalyst activation has failed. This is almost always due to oxygen ingress or insufficient base. Degas the system again and ensure the K₃PO₄ is strictly anhydrous.

Strategic Recommendations for Drug Development

When designing a synthetic route for a library of 5-aminoisoxazole analogs:

  • Discovery Phase: Default to 4-iodo-3-ethylisoxazol-5-amine . The broad functional group tolerance and ability to run reactions at near-ambient temperatures allow for rapid parallel synthesis and library generation without spending time optimizing individual catalyst systems[1].

  • Process / Scale-Up Phase: Transition to 4-bromo-3-ethylisoxazol-5-amine . Although it requires more expensive ligands (like XPhos) and higher temperatures, the bromo starting material is significantly cheaper, less sensitive to light, and avoids the generation of stoichiometric iodide waste, making it highly preferable for multi-kilogram campaigns[4].

References

  • 166964-38-1 CAS Manufactory - ChemicalBook. chemicalbook.com.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. researchgate.net.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. eurekaselect.com.
  • Advances in isoxazole chemistry and their role in drug discovery. nih.gov.
  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. acs.org.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Bromo-3-ethylisoxazol-5-amine

Topic: 4-Bromo-3-ethylisoxazol-5-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-3-ethylisoxazol-5-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary & Compound Identification

Objective: This guide defines the critical safety and logistical protocols for the containment, transport, and final disposal of 4-Bromo-3-ethylisoxazol-5-amine . Due to its halogenated heteroaromatic structure, this compound requires strict segregation from general organic waste to prevent the formation of toxic byproducts (dioxins/furans) during non-specialized incineration.[1]

Compound Profile:

Property Specification
Chemical Name 4-Bromo-3-ethylisoxazol-5-amine
CAS Number 166964-38-1
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
Physical State Solid (Crystalline powder)
Primary Hazard Class Irritant / Acute Toxicant (Halogenated)

| Waste Stream Code | Halogenated Organic (RCRA Non-Specific Source) |[1][2]

Hazard Characterization (GHS)

Note: While specific toxicological data for the ethyl variant is limited, protocols are derived from the homologous methyl analog (CAS 33084-49-0) to ensure maximum safety margins.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 2 (Causes serious irritation).[1][3][4]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1]

  • Combustion Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[1]

Pre-Disposal: Segregation & Packaging

Core Directive: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or strong oxidizers.[1]

Step-by-Step Segregation Protocol
  • Solids (Pure Substance):

    • Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

    • Labeling: Must be tagged "Solid Waste - Halogenated Toxic."[1]

  • Solutions (Reaction Mixtures):

    • If dissolved in halogenated solvents (DCM, Chloroform): Combine in Halogenated Waste carboy.[1]

    • If dissolved in non-halogenated solvents (Ethyl Acetate, DMF): Segregate separately as "Halogenated-Contaminated Flammable Waste."[1] Do not dilute into bulk non-halogenated streams.[1]

  • Contaminated Consumables:

    • Gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and tagged as hazardous solid waste.[1]

Disposal Methodology

The only acceptable final disposal method for 4-Bromo-3-ethylisoxazol-5-amine is High-Temperature Incineration with Acid Gas Scrubbing .[1]

Authorized Procedure (Incineration)
  • Mechanism: Combustion at >1000°C ensures destruction of the isoxazole ring.[1]

  • Scrubbing: Essential to neutralize HBr gas generated from the bromine substituent.[1]

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited.[1] Toxic to aquatic life and resistant to hydrolysis.[1]

    • Evaporation: Prohibited due to respiratory irritation risks.[1]

    • Bleach/Oxidation: Do NOT treat with bleach.[1] Reaction with hypochlorite can generate brominated chloramines (highly toxic).[1]

Emergency Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don PPE (Nitrile gloves, N95/P100 respirator, safety goggles).[1]

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Solution Solution Spill Assess->Solution ActionSolid Cover with wet paper towel to suppress dust Solid->ActionSolid ActionSol Absorb with Vermiculite or Chem-Sorb pads Solution->ActionSol Clean Double Bag Waste Label: 'Halogenated Debris' ActionSolid->Clean ActionSol->Clean Decon Wash Area with Soap/Water (Collect Rinsate) Clean->Decon

Figure 1: Decision matrix for immediate spill response, prioritizing dust suppression and containment.

Waste Management Workflow

This diagram outlines the lifecycle of the chemical from bench to final destruction.[1]

WasteWorkflow Gen Waste Generation (Lab Bench) Seg Segregation (Halogenated vs Non-Hal) Gen->Seg Identify Store Satellite Accumulation (Secondary Containment) Seg->Store Tag & Seal Pickup EHS Pickup (Manifesting) Store->Pickup Request Treat Incineration (>1000°C + Scrubber) Pickup->Treat Transport

Figure 2: Cradle-to-grave waste management lifecycle for halogenated heteroaromatics.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine. (Used as homologous safety proxy). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3-ethylisoxazol-5-amine
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4-Bromo-3-ethylisoxazol-5-amine
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